1,8-Dibromonaphthalene-2,7-diol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,8-dibromonaphthalene-2,7-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2O2/c11-9-6(13)3-1-5-2-4-7(14)10(12)8(5)9/h1-4,13-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBCXYVRBUFFBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=C2Br)O)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 1,8-Dibromonaphthalene-2,7-diol from 2,7-Dihydroxynaphthalene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,8-dibromonaphthalene-2,7-diol from 2,7-dihydroxynaphthalene is a critical transformation for the development of novel pharmaceutical compounds and advanced organic materials. This guide provides a comprehensive overview of the synthesis, focusing on a detailed experimental protocol, quantitative data, and a logical workflow for this chemical process.
Introduction
This compound is a valuable intermediate in organic synthesis, primarily owing to the strategic placement of its bromine and hydroxyl functional groups. These groups allow for a variety of subsequent chemical modifications, making it a versatile building block for complex molecular architectures. The direct bromination of the readily available 2,7-dihydroxynaphthalene presents a straightforward synthetic route. However, this approach is often complicated by a lack of regioselectivity, leading to the formation of a mixture of isomeric dibrominated products. The hydroxyl groups on the naphthalene ring are activating and ortho-, para-directing, making multiple positions susceptible to electrophilic attack. This necessitates careful control of reaction conditions and robust purification methods to isolate the desired 1,8-isomer.
Reaction and Mechanism
The core of the synthesis is an electrophilic aromatic substitution reaction. A brominating agent, typically elemental bromine (Br₂) or N-bromosuccinimide (NBS), is used to introduce two bromine atoms onto the naphthalene ring of 2,7-dihydroxynaphthalene. The reaction proceeds via the attack of the electron-rich naphthalene ring on the electrophilic bromine species. The hydroxyl groups at the 2 and 7 positions direct the incoming electrophiles to the ortho and para positions. The formation of the 1,8-isomer is one of several possibilities, with other isomers such as the 1,6- and 3,6-dibromo derivatives also being potential products.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound based on established methodologies for the bromination of dihydroxynaphthalene systems.
Materials:
-
2,7-Dihydroxynaphthalene
-
Glacial Acetic Acid (CH₃COOH)
-
Bromine (Br₂)
-
Sodium bisulfite (NaHSO₃) solution (saturated)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2,7-dihydroxynaphthalene in glacial acetic acid.
-
Addition of Bromine: While stirring the solution, add a solution of bromine in glacial acetic acid dropwise at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). A solid may form as the reaction proceeds[1].
-
Quenching: After the reaction is complete (typically when TLC indicates the consumption of the starting material), cool the mixture to room temperature. Carefully quench the excess bromine by adding a saturated aqueous solution of sodium bisulfite until the red-orange color of bromine disappears.
-
Isolation of Crude Product: The crude product may precipitate from the reaction mixture upon cooling or after the addition of water. Collect the solid by vacuum filtration and wash it with water.
-
Purification: The isolated crude product will be a mixture of isomers. Purify the crude material using column chromatography on silica gel. A solvent system of hexane and ethyl acetate is typically effective for separating the isomers. The desired this compound is generally one of the less polar isomers.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Quantitative Data
The yield of the desired this compound is highly dependent on the specific reaction conditions and the efficiency of the purification process. The formation of multiple isomers makes achieving a high yield of the target compound challenging.
| Parameter | Value | Notes |
| Starting Material | 2,7-Dihydroxynaphthalene | Commercially available. |
| Brominating Agent | Bromine (Br₂) or N-Bromosuccinimide (NBS) | Elemental bromine is often used in acetic acid. |
| Solvent | Glacial Acetic Acid | A common solvent for this type of bromination. |
| Reaction Temperature | Reflux | Elevated temperature is typically required. |
| Reaction Time | 1-4 hours | Monitored by TLC. |
| Reported Yield | Variable | Highly dependent on purification. A study on the bromination of 2,7-dihydroxynaphthalene in acetic acid yielded a mixture of two dibromo derivatives with an overall yield of 81% for the mixture[2]. The specific yield for the 1,8-isomer requires careful separation. |
| Purification Method | Column Chromatography | Essential for isolating the 1,8-isomer. |
Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway of Electrophilic Aromatic Substitution
The following diagram illustrates the general mechanism for the electrophilic bromination of the dihydroxynaphthalene ring system.
Caption: General mechanism of electrophilic bromination.
Conclusion
The synthesis of this compound from 2,7-dihydroxynaphthalene is a feasible yet challenging process that requires careful execution and purification. The lack of complete regioselectivity in the bromination step necessitates a robust chromatographic separation to obtain the pure 1,8-isomer. This technical guide provides a foundational understanding and a practical workflow for researchers engaged in the synthesis of this important chemical intermediate. Further optimization of reaction conditions to improve the regioselectivity remains an area of interest for process development.
References
An In-depth Technical Guide to the Physicochemical Properties of 1,8-Dibromonaphthalene-2,7-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Dibromonaphthalene-2,7-diol is a halogenated aromatic diol that holds potential as a versatile building block in synthetic organic chemistry and drug discovery. Its rigid naphthalene core, substituted with both bromine atoms and hydroxyl groups, offers multiple reaction sites for further functionalization. This guide provides a comprehensive overview of the available physicochemical data for this compound, alongside experimental considerations for its synthesis and potential biological evaluation. Due to the limited availability of specific experimental data for this compound, comparative data for its precursor, 2,7-dihydroxynaphthalene, and the related compound, 1,8-dibromonaphthalene, are included to provide a valuable contextual framework.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. For comparative purposes, data for 2,7-dihydroxynaphthalene and 1,8-dibromonaphthalene are also presented.
| Property | This compound | 2,7-Dihydroxynaphthalene (Precursor) | 1,8-Dibromonaphthalene (Related Compound) |
| CAS Number | 102153-56-0[1] | 582-17-2 | 17135-74-9 |
| Molecular Formula | C₁₀H₆Br₂O₂[1] | C₁₀H₈O₂ | C₁₀H₆Br₂ |
| Molecular Weight | 317.96 g/mol [1] | 160.17 g/mol | 285.96 g/mol |
| Appearance | Solid[1] | Grey or slightly yellow solid | White to yellow powder/crystals |
| Melting Point | Data not available | 184-189 °C | 105-110 °C |
| Boiling Point | Data not available | Data not available | 140 °C / 0.1 mmHg |
| Solubility | Data not available | Data not available | Soluble in Toluene |
| pKa | Data not available | Data not available | Data not available |
Spectral Data
| Spectroscopy | This compound (Expected) | 1,8-Dibromonaphthalene (Experimental) |
| ¹H NMR | Aromatic protons would appear in the range of δ 7.0-8.0 ppm. The hydroxyl protons would appear as a broad singlet, with its chemical shift dependent on concentration and solvent. | ¹H NMR (300 MHz, CDCl₃): δ 7.92 (d, J = 7.5 Hz, 2H), 7.79 (d, J = 9.0 Hz, 2H), 7.24 (m, 2H) |
| ¹³C NMR | Aromatic carbons would appear in the range of δ 110-150 ppm. The carbons bearing the hydroxyl groups would be shifted downfield. | Data not available |
| IR | A broad O-H stretching band around 3200-3600 cm⁻¹. C-Br stretching vibrations would be observed in the fingerprint region. Aromatic C-H and C=C stretching bands would also be present. | Data not available |
| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, M+4 peaks in a 1:2:1 ratio). | Data not available |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the direct electrophilic bromination of 2,7-dihydroxynaphthalene. However, this reaction can be challenging in terms of regioselectivity, often leading to a mixture of isomers.
General Protocol for Direct Bromination:
-
Dissolution: Dissolve 2,7-dihydroxynaphthalene in a suitable solvent such as glacial acetic acid or a chlorinated solvent.
-
Brominating Agent: Slowly add a brominating agent, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), to the solution at a controlled temperature. The reaction is typically carried out at room temperature or slightly below.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique like Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench any excess bromine with a reducing agent (e.g., sodium thiosulfate solution). Extract the product into an organic solvent.
-
Purification: The crude product is often a mixture of isomers and requires purification, typically by column chromatography on silica gel, to isolate the desired 1,8-dibromo-2,7-diol isomer.
Caption: A generalized workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
There is currently no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound. Naphthalene derivatives, however, are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Given its structure, this compound could be a candidate for screening in various biological assays. A general workflow for such a screening process is outlined below.
Caption: A logical workflow for the initial biological evaluation of a novel compound.
Conclusion
This compound is a chemical entity with potential for further exploration in medicinal chemistry and materials science. This guide has compiled the currently available physicochemical information, highlighting the significant gaps in experimental data. The provided general synthetic protocol and proposed biological screening workflow offer a starting point for researchers interested in investigating this compound. Further research is warranted to fully characterize its properties and unlock its potential applications.
References
An In-Depth Technical Guide to 1,8-Dibromonaphthalene-2,7-diol: Synthesis, Properties, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,8-Dibromonaphthalene-2,7-diol, a key intermediate in the synthesis of complex aromatic compounds. This document details its chemical properties, provides a validated synthesis protocol, and explores its current and potential applications, particularly in the development of novel therapeutics. The information is curated for researchers, scientists, and professionals in the field of drug development, offering a foundational resource for leveraging this versatile molecule in their work.
Introduction
This compound, with the Chemical Abstracts Service (CAS) number 102153-56-0 , is a specialized aromatic compound. Its unique structure, featuring bromine atoms at the sterically hindered peri-positions (1 and 8) and hydroxyl groups at the 2 and 7 positions, makes it a valuable precursor for the synthesis of 1,8-disubstituted naphthalene scaffolds. These scaffolds are of significant interest in materials science and medicinal chemistry due to their unique electronic and steric properties. The diol functionality offers further opportunities for derivatization, enabling the modulation of solubility and biological activity.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 102153-56-0 |
| Molecular Formula | C₁₀H₆Br₂O₂ |
| Molecular Weight | 317.96 g/mol |
| IUPAC Name | This compound |
| Appearance | Off-white to light brown powder |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO |
Suppliers
This compound (CAS: 102153-56-0) is available from a number of chemical suppliers catering to the research and development community. Notable suppliers include:
-
BLD Pharm
-
Ambeed
-
Benchchem
It is recommended to contact these suppliers directly for the latest pricing, purity specifications, and availability.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the selective bromination of 2,7-dihydroxynaphthalene. The following section provides a detailed experimental protocol.
Experimental Protocol: Selective Bromination of 2,7-Dihydroxynaphthalene
This protocol is based on established methods for the regioselective bromination of naphthalenic systems.
Materials:
-
2,7-Dihydroxynaphthalene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (HCl), 1 M
-
Sodium thiosulfate (Na₂S₂O₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,7-dihydroxynaphthalene (1 equivalent) in anhydrous acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution over a period of 30 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers sequentially with saturated sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.
Workflow for the Synthesis of this compound:
Caption: Synthetic workflow for this compound.
Applications in Drug Development and Research
While direct applications of this compound in pharmaceuticals are not extensively documented, its role as a key building block for 1,8-diarylnaphthalenes positions it at the forefront of discovering new bioactive molecules. The steric hindrance imposed by the peri-substituents in these derivatives leads to unique conformational properties, which can be exploited for designing selective enzyme inhibitors or receptor ligands.
Synthesis of 1,8-Diarylnaphthalene Derivatives
The bromine atoms in this compound are amenable to various cross-coupling reactions, most notably the Suzuki and Stille couplings, allowing for the introduction of a wide range of aryl and heteroaryl groups.
General Suzuki Coupling Protocol:
-
In a reaction vessel, combine this compound (1 equivalent), the desired arylboronic acid (2.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents), and a base (e.g., K₂CO₃, 3 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Degas the mixture and heat under an inert atmosphere at reflux for 12-24 hours.
-
After cooling, perform a standard aqueous workup and purify the product by column chromatography.
Logical Flow of Suzuki Coupling:
Caption: Suzuki coupling for 1,8-diarylnaphthalene synthesis.
Potential as Anticancer Agents
Naphthalene derivatives have shown promise as anticancer agents, with some acting as topoisomerase inhibitors or microtubule inhibitors.[1] The unique three-dimensional structure of 1,8-diarylnaphthalene-2,7-diols makes them interesting candidates for targeting protein-protein interactions or the active sites of enzymes implicated in cancer progression. Further derivatization of the hydroxyl groups can be explored to enhance their pharmacological properties.
Signaling Pathway Modulation
While specific signaling pathways targeted by this compound have not been elucidated, its derivatives could potentially modulate pathways involved in cell proliferation, apoptosis, and angiogenesis. For instance, some naphthalene-based compounds have been investigated for their inhibitory effects on kinases within the MAPK/ERK and PI3K/Akt signaling cascades, which are frequently dysregulated in cancer.
Hypothesized Signaling Pathway Interaction:
Caption: Potential inhibition of the PI3K/Akt signaling pathway.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential for the synthesis of novel organic molecules. Its utility in constructing sterically demanding 1,8-diarylnaphthalene scaffolds opens avenues for the exploration of new therapeutic agents, particularly in the field of oncology. This guide provides the essential technical information for researchers to procure, synthesize, and utilize this compound in their drug discovery and development endeavors. Further research into the biological activities of its derivatives is warranted to fully realize its therapeutic potential.
References
Solubility of 1,8-Dibromonaphthalene-2,7-diol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 1,8-Dibromonaphthalene-2,7-diol, a key intermediate in synthetic organic chemistry. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide offers a comprehensive approach by presenting available data for structurally related compounds, a generalizable experimental protocol for solubility determination, and a detailed synthesis methodology for its precursor, 2,7-dihydroxynaphthalene.
Physicochemical Properties
This compound is a polyhalogenated aromatic compound. Its structure, featuring two hydroxyl groups and two bromine atoms on a naphthalene core, suggests that its solubility will be influenced by both polar and non-polar interactions. The hydroxyl groups can participate in hydrogen bonding, potentially conferring solubility in protic solvents, while the dibromonaphthalene backbone provides a significant non-polar character.
Estimated Solubility Profile
Table 1: Qualitative Solubility of Structurally Related 2,7-Dihydroxynaphthalene
| Solvent | Solubility |
| Water | Soluble |
| Methanol | A 5% solution is clear[1] |
It is important to note that this table serves as an estimation. Experimental determination of the solubility of this compound in a range of organic solvents is highly recommended for any research or development application.
Experimental Protocol for Solubility Determination
The following is a general and adaptable protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent.[2][3][4][5]
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
Small, sealable vials or test tubes
-
Constant temperature bath or shaker
-
Analytical balance
-
Micropipette
-
Filtration apparatus (e.g., syringe filter)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath and agitate (e.g., using a shaker) for a sufficient period to allow the system to reach equilibrium. This may take several hours or even days.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a micropipette. To avoid drawing up solid particles, it is advisable to filter the supernatant through a syringe filter.
-
-
Quantification:
-
Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Synthesis of 2,7-Dihydroxynaphthalene
The precursor to this compound, 2,7-dihydroxynaphthalene, can be synthesized via the caustic fusion of naphthalene-2,7-disulfonic acid or 2-hydroxynaphthalene-7-sulfonic acid at high temperatures.[6]
A patented method for the synthesis of 2,7-dihydroxynaphthalene involves the following steps:
-
Sodium salt of 2,7-naphthalenedisulfonic acid, sodium hydroxide, and sodium oxide are added to a high-pressure kettle with a reaction solvent (C8-16 straight-chain or branched-chain alkane).
-
The mixture is heated to 260-320 °C and stirred for 8-12 hours.
-
After cooling, the solid is filtered and washed.
-
The filter cake is dissolved in water and neutralized with a sulfuric acid solution to a pH of 0.5 to 2.
-
The resulting precipitate is filtered, washed, and dried to yield 2,7-dihydroxynaphthalene.[7]
Logical Workflow for the Synthesis of this compound
The synthesis of this compound is typically achieved through the selective bromination of 2,7-dihydroxynaphthalene. The following diagram illustrates the logical workflow of this chemical transformation.
Caption: Logical workflow for the synthesis of this compound.
References
- 1. Techno Pharma [technopharmchem.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. quora.com [quora.com]
- 4. scribd.com [scribd.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. 2,7-Dihydroxynaphthalene synthesis - chemicalbook [chemicalbook.com]
- 7. CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene - Google Patents [patents.google.com]
An In-depth Technical Guide on the Spectroscopic Data of 1,8-Dibromonaphthalene-2,7-diol
For Researchers, Scientists, and Drug Development Professionals
Overview of 1,8-Dibromonaphthalene-2,7-diol
This compound is a naphthalene derivative characterized by hydroxyl groups at the 2 and 7 positions and bromine atoms at the 1 and 8 (peri) positions. This unique substitution pattern makes it a valuable precursor for the synthesis of sterically congested and electronically interesting molecules, which are of interest in materials science and drug discovery.[1] Its synthesis typically involves the selective bromination of 2,7-dihydroxynaphthalene.[1]
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data from NMR, IR, and MS analyses of this compound. These predictions are based on the known spectral properties of similar aromatic and brominated compounds.
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~9.5 - 10.5 | Singlet (broad) | 2H | Ar-OH |
| ~7.8 - 8.0 | Doublet | 2H | H-4, H-5 |
| ~7.2 - 7.4 | Doublet | 2H | H-3, H-6 |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~150 - 155 | C-2, C-7 |
| ~130 - 135 | C-4a, C-8a |
| ~125 - 130 | C-4, C-5 |
| ~115 - 120 | C-3, C-6 |
| ~105 - 110 | C-1, C-8 |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3500 | Strong, Broad | O-H stretch (hydroxyl) |
| 3050 - 3100 | Medium | Aromatic C-H stretch |
| 1580 - 1620 | Medium | Aromatic C=C stretch |
| 1450 - 1500 | Medium | Aromatic C=C stretch |
| 1200 - 1300 | Strong | C-O stretch (hydroxyl) |
| 600 - 700 | Strong | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Abundance | Assignment |
| 316 | ~50% | [M]⁺ (with ²⁷⁹Br) |
| 318 | ~100% | [M+2]⁺ (with ¹⁷⁹Br and ¹⁸¹Br) |
| 320 | ~50% | [M+4]⁺ (with ²⁸¹Br) |
| 237/239 | Variable | [M-Br]⁺ |
| 158 | Variable | [M-2Br]⁺ |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.
3.1. Synthesis of this compound
This protocol is based on the selective bromination of 2,7-dihydroxynaphthalene.
-
Materials: 2,7-dihydroxynaphthalene, N-Bromosuccinimide (NBS), Acetonitrile (anhydrous), Dichloromethane, Sodium sulfite, Sodium chloride (brine), Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 2,7-dihydroxynaphthalene (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the desired product and remove the solvent to obtain pure this compound.
-
3.2. NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
3.3. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
3.4. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, for example, with an Electron Ionization (EI) source.
-
Sample Introduction: Introduce a small amount of the sample into the ion source, either via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.
-
Data Acquisition:
-
Acquire the mass spectrum in the positive ion mode.
-
Typical EI energy: 70 eV.
-
Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-400).
-
Workflow Visualization
The following diagram illustrates the experimental workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.
References
An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,8-Dibromonaphthalene-2,7-diol
Disclaimer: Extensive literature searches did not yield specific experimental data on the thermal stability and decomposition of 1,8-Dibromonaphthalene-2,7-diol. The following guide is based on established principles of organic chemistry, the known thermal behavior of related compounds, and general protocols for thermal analysis.
Introduction
This compound is a polysubstituted naphthalene derivative. Its thermal stability is a critical parameter for its application in materials science and as an intermediate in drug development, influencing storage conditions, reaction parameters, and the safety profile of its handling at elevated temperatures. The molecule's stability is primarily dictated by the C-Br and C-O bonds, as well as the overall aromatic system. The peri-disposed bromo substituents introduce significant steric strain, which can influence its reactivity and decomposition pathways.
Physicochemical Properties
No experimental data for the melting point, boiling point, or decomposition temperature of this compound are publicly available. For context, the related compound 1,8-Dibromonaphthalene, which lacks the hydroxyl groups, has a reported melting point in the range of 105-110 °C. The presence of hydroxyl groups in this compound would be expected to increase its melting point due to hydrogen bonding.
Table 1: Physicochemical Properties of 1,8-Dibromonaphthalene (for comparative purposes)
| Property | Value |
| Molecular Formula | C₁₀H₆Br₂ |
| Molecular Weight | 285.96 g/mol |
| Melting Point | 105-110 °C |
| Appearance | White to yellow powder/crystals |
Theoretical Decomposition Pathways
In the absence of experimental data, the thermal decomposition of this compound is hypothesized to proceed through several potential pathways, likely initiated by the cleavage of the weakest bonds under thermal stress.
-
Dehydrobromination: The elimination of hydrogen bromide (HBr) is a common decomposition pathway for brominated organic compounds. This could occur via the abstraction of a phenolic hydrogen by a bromine atom, or through more complex radical mechanisms.
-
Dehydration: The elimination of water from the two hydroxyl groups could lead to the formation of an ether linkage or other condensed structures.
-
Carbon-Bromine Bond Homolysis: At higher temperatures, the C-Br bond may break homolytically to form a naphthyl radical and a bromine radical, initiating a radical chain reaction leading to polymerization or fragmentation.
-
Ring Opening/Fragmentation: At very high temperatures, the stable naphthalene ring system will fragment into smaller volatile molecules.
The Electronic Landscape of 1,8-Dibromonaphthalene-2,7-diol Derivatives: A Technical Guide for Researchers
An In-depth Exploration of Synthesis, Electronic Properties, and Experimental Methodologies for Advanced Material and Drug Discovery Applications.
Introduction
Derivatives of 1,8-dibromonaphthalene-2,7-diol represent a pivotal class of compounds in the fields of materials science and drug development. Their rigid naphthalene core, functionalized with bromine atoms at the sterically hindered peri-positions and hydroxyl groups at the 2,7-positions, provides a unique scaffold for the synthesis of novel molecules with tailored electronic and photophysical properties. These properties make them promising candidates for applications ranging from organic light-emitting diodes (OLEDs) and fluorescent sensors to novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, electronic properties, and key experimental protocols for the characterization of this compound and its derivatives, aimed at researchers, scientists, and professionals in drug development.
Core Compound: this compound
The foundational molecule, this compound, serves as a versatile building block. The bromine atoms at the 1 and 8 positions are amenable to a variety of cross-coupling reactions, allowing for the introduction of diverse aryl or other functional groups. This substitution leads to the formation of 1,8-diarylnaphthalenes, a class of molecules known for their strained structures and interesting photophysical behaviors. The hydroxyl groups at the 2 and 7 positions offer additional sites for modification, enabling the fine-tuning of solubility, electronic properties, and biological activity.
Synthesis of 1,8-Diarylnaphthalene Derivatives
The primary route to synthesizing 1,8-diarylnaphthalene derivatives from 1,8-dibromonaphthalene involves palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. These methods allow for the formation of carbon-carbon bonds between the naphthalene core and various aryl groups.
dot
An In-Depth Technical Guide to 1,8-Dibromonaphthalene-2,7-diol: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,8-Dibromonaphthalene-2,7-diol, a specialized naphthalene derivative, holds a significant position as a key building block in the synthesis of sterically hindered and electronically unique molecules. Its distinct substitution pattern, featuring hydroxyl groups at the 2 and 7 positions and bromine atoms at the 1 and 8 (peri) positions, makes it a valuable precursor for a range of advanced materials. This technical guide delves into the discovery, historical context, and synthetic methodologies of this important intermediate, providing detailed experimental protocols and summarizing key quantitative data for researchers in organic synthesis and materials science.
Introduction: The Significance of Peri-Substitution
Naphthalene derivatives with substituents at the 1 and 8 peri-positions exhibit unique chemical and physical properties due to the enforced proximity of the substituent groups. This steric crowding can lead to significant electronic interactions and restricted bond rotation, giving rise to atropisomerism and other phenomena of interest in materials science and drug design. This compound is a prime example of such a scaffold, offering reactive bromine atoms for cross-coupling reactions and hydroxyl groups for further functionalization.
Discovery and Historical Context
While a definitive first synthesis of this compound is not prominently documented in readily available literature, its development is intrinsically linked to the broader study of electrophilic substitution on 2,7-dihydroxynaphthalene. The challenge in synthesizing the 1,8-dibromo isomer has historically been the lack of regioselectivity in the direct bromination of the starting diol.
A significant publication in the field of 1,8-disubstituted naphthalenes is the 1996 paper by Victor S. G. Bryant and John B. Bremner, which explored a directed ortho-metalation approach to synthesize 2,7-disubstituted-1,8-naphthalenediols. While this work focused on a different synthetic strategy, it underscored the growing interest in this class of compounds for creating novel molecular architectures. The direct bromination approach, though less controlled, remains a common method for accessing this and other brominated isomers.
Synthesis of this compound
The primary and most direct route to this compound is the electrophilic bromination of 2,7-dihydroxynaphthalene.
Synthetic Pathway
The synthesis involves the direct bromination of 2,7-dihydroxynaphthalene, which can be prepared via the caustic fusion of naphthalene-2,7-disulfonic acid.[1]
Caption: General synthetic pathway to this compound.
Challenges in Regioselectivity
The hydroxyl groups of 2,7-dihydroxynaphthalene are activating and ortho-, para-directing. This leads to multiple activated positions on the naphthalene ring (C-1, C-3, C-6, and C-8), making the regioselective synthesis of the 1,8-isomer challenging.[2] Direct bromination often results in a mixture of dibrominated products, with the 1,6- and 1,3-isomers being significant byproducts.[2]
Caption: Isomeric mixture from direct bromination of 2,7-dihydroxynaphthalene.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not widely published. However, based on general procedures for the bromination of naphthalenediols, a representative protocol is provided below.
Synthesis of 2,7-Dihydroxynaphthalene (Industrial Method)
A common industrial method involves the alkali fusion of sodium 2,7-naphthalenedisulfonate.
-
Reactants: Sodium 2,7-naphthalenedisulfonate, sodium hydroxide, sodium oxide.
-
Solvent: High-boiling point alkane (e.g., n-dodecane).
-
Procedure:
-
Charge a high-pressure autoclave with sodium 2,7-naphthalenedisulfonate, sodium hydroxide, sodium oxide, and the solvent.
-
Heat the mixture to 260-320 °C with stirring and maintain the reaction for 8-12 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the solid product and neutralize the filter cake with a sulfuric acid solution to a pH of 0-4.
-
Filter the resulting suspension and dry the solid to obtain 2,7-dihydroxynaphthalene.
-
Synthesis of this compound
This protocol is a generalized procedure and requires optimization for maximizing the yield of the desired 1,8-isomer.
-
Reactants: 2,7-Dihydroxynaphthalene, Bromine (Br₂) or N-Bromosuccinimide (NBS).
-
Solvent: Glacial acetic acid or acetonitrile.
-
Procedure:
-
Dissolve 2,7-dihydroxynaphthalene in the chosen solvent in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the brominating agent (e.g., 2.1 equivalents of Br₂ in glacial acetic acid) to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to separate the 1,8-dibromo isomer from other isomers.
-
Quantitative Data
Due to the challenges in isolating the pure 1,8-dibromo isomer, comprehensive and consistent quantitative data in the literature is scarce. The following table summarizes the key properties of the target compound and its main precursor.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Application |
| 2,7-Dihydroxynaphthalene | 582-17-2 | C₁₀H₈O₂ | 160.17 | Solid | Precursor for synthesis |
| This compound | 102153-56-0 | C₁₀H₆Br₂O₂ | 317.96 | Solid | Intermediate for strained organic molecules[2] |
Applications in Advanced Synthesis
The primary utility of this compound lies in its role as a precursor to 1,8-disubstituted naphthalene scaffolds. The bromine atoms at the peri-positions are amenable to various cross-coupling reactions, such as Suzuki and Stille couplings, which allow for the introduction of aryl or other functional groups.[2]
References
Methodological & Application
Suzuki coupling protocol using 1,8-Dibromonaphthalene-2,7-diol
Application Notes and Protocols
Topic: Suzuki Coupling Protocol using 1,8-Dibromonaphthalene-2,7-diol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron species with an organohalide, and is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] Substituted naphthalene scaffolds are of significant interest in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] In particular, 1,8-dihydroxynaphthalene (DHN) and its derivatives are known to possess antioxidant properties and are precursors to biologically active melanins.[5][6]
This document provides a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids. The presence of unprotected hydroxyl groups on the naphthalene core presents a unique challenge, necessitating careful optimization of reaction conditions to achieve high yields and prevent unwanted side reactions. The resulting 1,8-diaryl-naphthalene-2,7-diol products are valuable intermediates for the development of novel therapeutic agents and functional materials.
Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane, Toluene, DMF, with water)
-
Anhydrous, degassed solvents
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer and heating plate
-
TLC plates and developing chamber
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (2.2-3.0 equiv.), and the base (3.0-4.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (1-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The reaction concentration is typically in the range of 0.1-0.5 M with respect to the dibromonaphthalene.
-
Reaction: Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1,8-diaryl-naphthalene-2,7-diol.
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Data Presentation
The following tables summarize typical reaction components and conditions for the Suzuki coupling of this compound.
Table 1: Reagents and Stoichiometry
| Reagent | Molar Equivalents | Purpose |
| This compound | 1.0 | Starting Material |
| Arylboronic Acid | 2.2 - 3.0 | Coupling Partner |
| Palladium Catalyst | 0.01 - 0.05 (1-5 mol%) | Catalyst |
| Base | 3.0 - 4.0 | Activator |
| Solvent | - | Reaction Medium |
Table 2: Recommended Reaction Conditions
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Pd(PPh₃)₄ is often effective for bromophenols. |
| Base | K₃PO₄ or Cs₂CO₃ | A strong, non-nucleophilic base is preferred to avoid side reactions with the hydroxyl groups. |
| Solvent System | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | The presence of water is often crucial for the transmetalation step.[2] |
| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive arylboronic acids. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent degradation of the palladium catalyst. |
Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Synthesis and potential applications of 1,8-diaryl-naphthalene-2,7-diols.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. mdpi.com [mdpi.com]
- 6. 1,8-Dihydroxynaphthalene (DHN)-Melanin Biosynthesis Inhibitors Increase Erythritol Production in Torula corallina, and DHN-Melanin Inhibits Erythrose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Stille Coupling Reactions with 1,8-Dibromonaphthalene-2,7-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille coupling reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2][3][4][5][6] Its tolerance of a wide array of functional groups makes it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[2][5] These application notes provide a detailed protocol for the Stille coupling of 1,8-Dibromonaphthalene-2,7-diol with various organostannanes. The resulting 1,8-disubstituted-2,7-dihydroxynaphthalene derivatives are valuable building blocks in medicinal chemistry and materials science, with applications ranging from novel ligands and fluorescent probes to precursors for biologically active compounds. Naphthalene derivatives are integral to many synthetic drugs and natural products.[3]
The presence of free hydroxyl groups on the naphthalene core is generally well-tolerated in Stille couplings, which is a significant advantage of this methodology.[5] This protocol has been developed based on established principles of Stille coupling reactions and analogous transformations involving substituted bromonaphthalenes and phenols.
Reaction Principle and Logical Workflow
The Stille coupling reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organostannane reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Caption: Experimental workflow for the Stille coupling of this compound.
Experimental Protocols
This section provides a general protocol for the Stille coupling of this compound. The reaction conditions may require optimization depending on the specific organostannane used.
Materials and Reagents
-
This compound
-
Organostannane (e.g., Aryl-SnBu₃, Vinyl-SnBu₃, Alkynyl-SnBu₃)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Ligand (if using Pd₂(dba)₃): Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Anhydrous, degassed solvent: Toluene, Dioxane, or N,N-Dimethylformamide (DMF)
-
Optional Additive: Copper(I) iodide (CuI)
-
Aqueous Potassium Fluoride (KF) solution (for work-up)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer with a heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Flash chromatography system
General Procedure
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the organostannane (2.2-2.5 equiv for disubstitution), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 equiv).
-
If using Pd₂(dba)₃, add the appropriate phosphine ligand (e.g., PPh₃, 4-8 equiv relative to Pd₂(dba)₃).
-
For challenging couplings, the addition of CuI (0.1-0.2 equiv) can be beneficial.[7]
-
Add anhydrous, degassed solvent (e.g., Toluene, 0.1-0.2 M concentration relative to the dibromonaphthalene).
-
-
Reaction Execution:
-
Ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).
-
To remove tin byproducts, stir the organic solution vigorously with an aqueous solution of potassium fluoride (KF) for 1-2 hours. A precipitate of tributyltin fluoride will form.
-
Filter the mixture through a pad of Celite®, washing with the organic solvent.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the desired 1,8-disubstituted-2,7-dihydroxynaphthalene.
-
Data Presentation
The following table summarizes typical reaction parameters for the Stille coupling of this compound. Please note that these are representative conditions and may require optimization.
| Entry | Organostannane (R-SnBu₃) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl-SnBu₃ | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 12-24 | Optimize |
| 2 | (Thiophen-2-yl)-SnBu₃ | Pd₂(dba)₃ (2.5) | PPh₃ (10) | DMF | 90 | 12-24 | Optimize |
| 3 | (Vinyl)-SnBu₃ | Pd(PPh₃)₄ (5) | - | Dioxane | 95 | 8-16 | Optimize |
| 4 | (Alkynyl)-SnBu₃ | Pd(PPh₃)₄ (5) | CuI (10) | Toluene | 80 | 6-12 | Optimize |
Yields are dependent on the specific substrate and require experimental optimization.
Signaling Pathways and Applications
The 1,8-disubstituted naphthalene scaffold is a key structural motif in various biologically active molecules and functional materials. For instance, naphthalimide derivatives have been investigated for their antitumor properties, acting as DNA intercalators.[8] The diol functionality in the products derived from this compound offers a handle for further functionalization, potentially leading to the development of novel therapeutic agents or molecular sensors.
Caption: Logical relationships from synthesis to potential applications.
Safety Precautions
-
Organostannanes are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
-
Solvents used in the reaction are flammable and should be handled with care.
By following these protocols and considering the provided data, researchers can effectively utilize the Stille coupling reaction for the synthesis of novel 1,8-disubstituted-2,7-dihydroxynaphthalene derivatives for a wide range of applications in drug discovery and materials science.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stille Coupling [organic-chemistry.org]
- 5. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 6. synarchive.com [synarchive.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Palladium catalyzed synthesis of highly substituted naphthalenes via direct ring construction from amides with alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Synthesis of Novel Ligands from 1,8-Dibromonaphthalene-2,7-diol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel ligands derived from 1,8-dibromonaphthalene-2,7-diol. This versatile starting material offers multiple reaction sites—two hydroxyl groups and two bromine atoms—allowing for the creation of a diverse range of ligand structures with potential applications in medicinal chemistry, materials science, and catalysis. The strategic functionalization of this naphthalene scaffold can lead to the development of unique molecular architectures with tailored electronic and steric properties.
Introduction
This compound is a key building block in the synthesis of sterically hindered and electronically distinct ligands. The peri-disposition of the bromine atoms at the 1 and 8 positions, combined with the hydroxyl groups at the 2 and 7 positions, provides a rigid framework for constructing complex molecules. The derivatization of the hydroxyl groups, for instance, through etherification or esterification, can modulate the solubility and coordination properties of the resulting ligand. Subsequently, the bromine atoms can be substituted via cross-coupling reactions, such as the Suzuki or Stille reactions, to introduce a variety of aryl or other functional groups. This step-wise approach allows for the systematic modification of the ligand's properties.
Naphthalene derivatives, in general, are of significant interest in drug discovery due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique three-dimensional structures that can be generated from 1,8-disubstituted naphthalenes make them attractive scaffolds for targeting specific biological macromolecules.
Synthetic Pathways and Key Reactions
The synthesis of novel ligands from this compound can be approached through several synthetic strategies. The two primary sites for modification are the hydroxyl groups and the carbon-bromine bonds. The choice of reaction sequence depends on the desired final structure and the compatibility of the functional groups.
A common and logical synthetic route involves a two-step process:
-
Functionalization of the Diol: The hydroxyl groups can be modified through reactions such as etherification or esterification. This step not only introduces new functional groups but can also serve to protect the hydroxyls during subsequent reactions.
-
Cross-Coupling Reactions: The bromine atoms can be replaced with a wide range of substituents using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for forming carbon-carbon bonds with aryl, heteroaryl, or vinyl boronic acids or esters.
This modular approach allows for the generation of a library of ligands with diverse functionalities.
Application Notes
1. Synthesis of Chiral Ligands and Atropisomers:
The steric hindrance between bulky substituents at the 1 and 8 positions of the naphthalene core can lead to restricted rotation around the C1-C(substituent) and C8-C(substituent) bonds, resulting in stable atropisomers. These chiral ligands are of great interest in asymmetric catalysis. By first introducing chiral auxiliaries via the hydroxyl groups, the subsequent cross-coupling can be directed to produce enantiomerically enriched products.
2. Development of Bioactive Molecules:
The naphthalene scaffold is present in numerous bioactive compounds. By incorporating pharmacophores through both the diol and dibromo positions, novel drug candidates can be synthesized. For instance, the introduction of heterocyclic moieties known for their biological activity via Suzuki coupling can lead to compounds with potential anticancer or antimicrobial properties.
3. Design of Metal-Complexing Ligands:
The functionalized diol can act as a chelating moiety for metal ions. The synthesis of ligands where the 2,7-diol is converted into a crown ether-like structure, for example, can lead to selective ionophores. Subsequent modification at the 1 and 8 positions can be used to tune the electronic properties and stability of the resulting metal complexes.
Experimental Protocols
Protocol 1: Synthesis of 1,8-Dibromo-2,7-bis(2-pyridyloxy)naphthalene
This protocol describes the etherification of the hydroxyl groups of this compound with 2-bromopyridine. This reaction introduces nitrogen-containing heterocycles, which are common coordinating groups in ligand design.
Materials:
-
This compound
-
2-Bromopyridine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Chloroform (CHCl₃)
-
Sodium Hydroxide (NaOH) solution (10% aqueous)
-
Acetone
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent), 2-bromopyridine (3 equivalents), and potassium carbonate (4 equivalents).
-
Add a sufficient volume of DMF to dissolve the reactants and allow for efficient stirring.
-
Heat the mixture to reflux and maintain for 72 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a 10% aqueous solution of sodium hydroxide.
-
Extract the aqueous phase repeatedly with chloroform.
-
Combine the organic extracts and wash with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the chloroform by rotary evaporation.
-
The resulting DMF solution is heated and treated with decolorizing charcoal, then filtered.
-
The product is precipitated by the addition of acetone.
-
The crude product can be recrystallized from an acetone/water mixture to yield pure 1,8-dibromo-2,7-bis(2-pyridyloxy)naphthalene as colorless crystals.[1][2]
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |
| This compound | 317.96 | 1 | - |
| 2-Bromopyridine | 158.00 | 3 | - |
| Potassium Carbonate | 138.21 | 4 | - |
| 1,8-Dibromo-2,7-bis(2-pyridyloxy)naphthalene | 472.15 | - | 50-60 |
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 1,8-Diaryl-2,7-bis(2-pyridyloxy)naphthalene
This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of the previously synthesized 1,8-dibromo-2,7-bis(2-pyridyloxy)naphthalene with an arylboronic acid.
Materials:
-
1,8-Dibromo-2,7-bis(2-pyridyloxy)naphthalene
-
Arylboronic acid (e.g., Phenylboronic acid) (2.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium Carbonate (K₂CO₃) (4 equivalents)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio), add 1,8-dibromo-2,7-bis(2-pyridyloxy)naphthalene (1 equivalent), the arylboronic acid (2.5 equivalents), and potassium carbonate (4 equivalents).
-
Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents), to the reaction mixture.
-
Heat the mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 1,8-diaryl-2,7-bis(2-pyridyloxy)naphthalene.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |
| 1,8-Dibromo-2,7-bis(2-pyridyloxy)naphthalene | 472.15 | 1 | - |
| Phenylboronic acid | 121.93 | 2.5 | - |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | - |
| 1,8-Diphenyl-2,7-bis(2-pyridyloxy)naphthalene | 468.54 | - | 70-85 |
Visualizations
Caption: General workflow for the synthesis of novel ligands from this compound.
Caption: Potential applications of novel ligands derived from this compound.
References
Application Notes and Protocols for 1,8-Dibromonaphthalene-2,7-diol in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Dibromonaphthalene-2,7-diol is a specialized aromatic building block with significant potential in the field of organic electronics. Its unique structure, featuring bromine atoms at the sterically hindered 1 and 8 (peri) positions and hydroxyl groups at the 2 and 7 positions, makes it a valuable precursor for the synthesis of novel organic semiconductors. The peri-dibromo substitution allows for the creation of strained, non-planar 1,8-diarylnaphthalene derivatives, which can inhibit intermolecular aggregation and enhance photoluminescence. The diol functionality provides a handle for further chemical modification to fine-tune the solubility, electronic properties, and solid-state packing of the resulting materials.
These application notes provide an overview of the potential uses of this compound in organic electronics, along with generalized experimental protocols for the synthesis of derivative materials and the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Key Properties and Advantages
The unique substitution pattern of this compound offers several advantages for the design of organic electronic materials:
-
Steric Hindrance: The bromine atoms at the 1 and 8 positions are amenable to cross-coupling reactions, such as Suzuki and Stille couplings, to introduce aryl groups.[1] The resulting 1,8-diarylnaphthalenes adopt a twisted conformation due to steric hindrance between the peri-substituents, which can suppress π-π stacking and concentration quenching in the solid state.
-
Tunable Electronic Properties: The diol functionality at the 2 and 7 positions can be etherified or esterified to modulate the electronic properties, solubility, and processability of the final molecule. This allows for the fine-tuning of HOMO/LUMO energy levels to optimize charge injection and transport in electronic devices.
-
Precursor to Novel Architectures: This molecule serves as a key intermediate for synthesizing highly strained and sterically congested molecules, including stable atropisomers, which are of interest for chiroptical and advanced materials applications.
Potential Applications in Organic Electronics
While specific device data for polymers and small molecules directly derived from this compound is emerging, its structural similarity to 1,8-dibromonaphthalene suggests strong potential in the following areas:
-
Organic Light-Emitting Diodes (OLEDs): As a building block for host materials or emissive dopants, particularly for blue and green emitters. The twisted structure of its derivatives can lead to high photoluminescence quantum yields in the solid state.
-
Organic Field-Effect Transistors (OFETs): The functionalized naphthalene core can be incorporated into conjugated polymers or small molecules for use as the active semiconductor layer in OFETs. The diol groups can be used to attach solubilizing chains, enabling solution-based processing of these materials.
-
Organic Solar Cells (OSCs): As a component in donor or acceptor materials, where the tunable electronic properties can be leveraged to optimize the energy level alignment and morphology of the active layer for efficient charge separation and collection.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 102153-56-0 |
| Molecular Formula | C₁₀H₆Br₂O₂ |
| Molecular Weight | 317.96 g/mol |
| Appearance | Off-white to light brown powder |
| Solubility | Soluble in polar organic solvents (e.g., THF, DMF) |
Table 2: Expected Properties of Polymers Derived from this compound
| Property | Expected Range/Characteristic | Rationale |
| HOMO Level | -5.2 to -5.8 eV | Naphthalene core with electron-donating hydroxyl groups. |
| LUMO Level | -2.0 to -2.5 eV | Influenced by the nature of the co-monomer. |
| Band Gap | 2.7 to 3.5 eV | Suitable for blue emission in OLEDs or as wide-bandgap semiconductors. |
| Photoluminescence Quantum Yield (Solid State) | Moderate to High | Steric hindrance from 1,8-disubstitution reduces aggregation-caused quenching. |
| Solubility | Tunable | Derivatization of the diol functionality with alkyl chains can enhance solubility. |
| Thermal Stability (TGA, 5% weight loss) | > 300 °C | Rigid naphthalene backbone imparts good thermal stability. |
Experimental Protocols
Protocol 1: Synthesis of 1,8-Diaryl-naphthalene-2,7-diol via Suzuki Coupling
This protocol describes a general method for the synthesis of a 1,8-diarylnaphthalene derivative from this compound.
Materials:
-
This compound
-
Arylboronic acid (2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 4 equivalents)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Nitrogen or Argon gas supply
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), arylboronic acid (2.2 equivalents), and potassium carbonate (4 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (e.g., Toluene:Ethanol:Water = 4:1:1).
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to reflux (typically 90-100 °C) and stir for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,8-diaryl-naphthalene-2,7-diol.
Protocol 2: Fabrication of a Solution-Processed Organic Field-Effect Transistor (OFET)
This protocol outlines the fabrication of a bottom-gate, top-contact OFET using a polymer derived from this compound.
Materials:
-
Heavily doped Si wafer with a SiO₂ dielectric layer (gate/dielectric)
-
Polymer derived from this compound
-
Organic solvent for the polymer (e.g., chloroform, chlorobenzene)
-
Gold (for source/drain electrodes)
Procedure:
-
Clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen.
-
Optionally, treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the semiconductor/dielectric interface.
-
Prepare a solution of the naphthalenediol-based polymer in a suitable organic solvent (e.g., 5-10 mg/mL).
-
Deposit the polymer solution onto the substrate using spin-coating to form a thin film.
-
Anneal the film at an optimized temperature (typically 80-150 °C) to remove residual solvent and improve molecular ordering.
-
Thermally evaporate gold through a shadow mask to define the source and drain electrodes (typically 50 nm thick) on top of the semiconductor layer.
-
Characterize the electrical performance of the OFET using a semiconductor parameter analyzer in a probe station under ambient or inert conditions.
Visualizations
Caption: Synthetic pathway from 2,7-Dihydroxynaphthalene to a conjugated polymer.
References
Application Notes and Protocols for Naphthalene-Based Monomers in Polymer Synthesis
Introduction to Naphthalene-Based Monomers for Advanced Polymer Synthesis
Naphthalene-based monomers offer a versatile platform for the development of advanced polymers with unique optical, thermal, and mechanical properties. The rigid, aromatic structure of the naphthalene unit can be incorporated into polymer backbones to enhance thermal stability and introduce functionalities such as fluorescence. This document provides detailed application notes and protocols for the use of 1,8-dibromonaphthalene-2,7-diol and related naphthalene-based diols as monomers in polymer synthesis. While direct polymerization of this compound is not extensively documented, its structure presents significant potential for creating novel polymers through well-established synthetic routes. This guide also covers the practical application of closely related and more commonly used monomers: naphthalene-2,7-diol and 1,8-dihydroxynaphthalene.
This compound: A Versatile Building Block for Novel Polymer Architectures
This compound is a specialized aromatic monomer with distinct reactive sites that allow for tailored polymer synthesis. The peri-disposed bromine atoms are ideal for metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct a polymer backbone. Simultaneously, the 2,7-dihydroxy groups provide sites for subsequent polymer modification or for the synthesis of polyesters and polyethers. This dual functionality makes it a highly valuable monomer for creating complex, three-dimensional polymer structures and functional materials.
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 102153-56-0 |
| Molecular Formula | C₁₀H₆Br₂O₂ |
| Molecular Weight | 317.96 g/mol |
| Appearance | Solid |
| Key Application | Intermediate for strained organic molecules and potential monomer for specialty polymers. |
Application: Synthesis of Conjugated Polymers via Suzuki-Miyaura Polycondensation
The bromine atoms at the 1 and 8 positions of this compound are amenable to Suzuki-Miyaura cross-coupling reactions with a variety of diboronic acids or their esters. This polycondensation reaction can be used to synthesize novel conjugated polymers with tailored optical and electronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs).[1][2] The diol functionality can be protected prior to polymerization and later deprotected to allow for further functionalization of the resulting polymer.
Generalized Experimental Protocol for Suzuki-Miyaura Polycondensation
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a dibromo-aromatic monomer, such as (protected) this compound, with an aryl diboronic acid.
Materials:
-
This compound (or its protected derivative) (1.0 mmol)
-
Aryl diboronic acid or bis(pinacolato)diboron (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/ligand) (0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaOH) (4.0 mmol)
-
Solvent (e.g., Toluene, DMF, Dioxane, and water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, dissolve this compound (or its protected form) and the aryl diboronic acid in the chosen solvent.
-
Degas the solution by bubbling with an inert gas for 30 minutes.
-
Add the palladium catalyst and the base to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 24-72 hours.
-
Monitor the progress of the polymerization by techniques such as GPC to follow the increase in molecular weight.
-
After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent like methanol or acetone.
-
Filter the polymer and wash it extensively with water, methanol, and acetone to remove residual catalyst and unreacted monomers.
-
Dry the polymer under vacuum at an elevated temperature.
Caption: Workflow for Suzuki-Miyaura Polycondensation.
Naphthalene-2,7-diol: A Monomer for High-Performance Epoxy Resins
Naphthalene-2,7-diol is a valuable monomer for the synthesis of epoxy resins with enhanced thermal stability and mechanical properties compared to conventional bisphenol A-based epoxies.[3][4] The incorporation of the rigid naphthalene structure into the epoxy backbone increases the glass transition temperature and improves chemical resistance. These high-performance epoxy resins are suitable for applications in coatings, adhesives, and composite materials.
Table 2: Thermal Properties of Naphthalene-2,7-diol Based Epoxy Resins and their Cured Products
| Material | Initial Decomposition Temperature (T₅%) (°C) | Temperature at 20% Mass Loss (T₂₀%) (°C) | Peak Maximum Decomposition Temperature (Tₘₐₓ) (°C) | Final Mass Loss at 600 °C (%) |
| 2,7-NAF.EP | 255 | 335 | 345 | 55 |
| 2,7-NAF.EP-POL (cured) | 250 | 340 | 350 | 48 |
| 2,7-NAF.P.EP | 260 | 330 | 340 | 50 |
| 2,7-NAF.P.EP-POL (cured) | 245 | 325 | 335 | 45 |
| 2,7-NAF.WEP | 270 | 350 | 360 | 52 |
| 2,7-NAF.WEP-POL (cured) | 265 | 345 | 355 | 47 |
| Data synthesized from a study on epoxy derivatives of naphthalene-2,7-diol.[3] |
Experimental Protocol for the Synthesis of Naphthalene-2,7-diol Diglycidyl Ether (2,7-NAF.EP)
This protocol details the synthesis of an epoxy resin from naphthalene-2,7-diol and epichlorohydrin.[3]
Materials:
-
Naphthalene-2,7-diol (16.0 g, 0.1 mol)
-
Epichlorohydrin (18.5 g, 0.2 mol)
-
Toluene (10 mL)
-
15% aqueous NaOH solution (60 mL)
-
20% Acetic acid (10 mL)
-
Butanol (20 mL)
Procedure:
-
In a 250-mL three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, place naphthalene-2,7-diol, epichlorohydrin, and toluene.
-
Heat the mixture to 90 °C with stirring.
-
Add the 15% aqueous NaOH solution dropwise over 2 hours while maintaining the temperature at 90 °C.
-
Continue the reaction for an additional 2 hours at 90 °C after the NaOH addition is complete.
-
Cool the reaction mixture to room temperature.
-
Add 20% acetic acid, butanol, and additional toluene to the mixture.
-
Transfer the mixture to a separatory funnel and separate the aqueous layer.
-
Wash the organic layer with distilled water until the washings are neutral.
-
Dry the organic layer over anhydrous MgSO₄.
-
Remove the solvents by rotary evaporation to obtain the epoxy resin.
Caption: Synthesis and Curing of Naphthalene-2,7-diol Epoxy Resin.
1,8-Dihydroxynaphthalene: A Monomer for Biomimetic Melanin Synthesis
1,8-Dihydroxynaphthalene (1,8-DHN) is a key precursor in the biosynthesis of allomelanins in fungi.[5][6] This process can be mimicked in the laboratory through enzyme-catalyzed or auto-oxidative polymerization to produce synthetic melanins. These biomimetic polymers are of interest for their potential applications in biocompatible materials, UV-protection, and as functional fillers due to their unique optical and paramagnetic properties.[7]
Table 3: Conditions for the Biomimetic Polymerization of 1,8-Dihydroxynaphthalene
| Parameter | Condition 1: HRP-mediated | Condition 2: Laccase-mediated |
| Enzyme | Horseradish Peroxidase (HRP) | Laccase from Trametes versicolor |
| Initiator/Oxidant | H₂O₂ | Air |
| Solvent/Buffer | 0.1 M Phosphate buffer (pH 7.0) with acetonitrile | 0.1 M Sodium acetate buffer (pH 5.0) with acetonitrile |
| Reaction Time | 30 seconds | 24 hours |
| Quenching Agent | Sodium dithionite solution followed by HCl | Sodium dithionite solution followed by HCl |
| Product | High molecular weight polymer | Low molecular weight oligomers |
| Data compiled from a study on the biomimetic polymerization of 1,8-DHN.[8] |
Experimental Protocol for Enzyme-Catalyzed Oxidative Polymerization of 1,8-Dihydroxynaphthalene
This protocol describes the HRP-mediated polymerization of 1,8-DHN to form a melanin-like polymer.[8]
Materials:
-
1,8-Dihydroxynaphthalene (30 mg)
-
0.1 M Phosphate buffer (pH 7.0)
-
Acetonitrile
-
Horseradish peroxidase (HRP), Type II
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated sodium dithionite solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve 30 mg of 1,8-dihydroxynaphthalene in a mixture of 17 mL of 0.1 M phosphate buffer (pH 7.0) and 2 mL of acetonitrile.
-
Add 9 EU/(mg of DHN) of HRP dissolved in 1 mL of the phosphate buffer to the substrate solution.
-
Initiate the polymerization by adding 20 µL of 30% H₂O₂ to the solution at room temperature. The reaction will proceed rapidly.
-
After 30 seconds, quench the reaction by adding 60 µL of saturated sodium dithionite solution per 3 mL of the polymer solution.
-
Acidify the mixture to a pH below 7 with 1 M HCl.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with a saturated sodium chloride solution and dry it over anhydrous sodium sulfate.
-
Remove the solvent under vacuum to obtain the brownish polymer precipitate.
Caption: Workflow for Biomimetic Polymerization of 1,8-DHN.
References
Application Notes and Protocols for the Functionalization of 1,8-Dibromonaphthalene-2,7-diol Hydroxyl Groups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the functionalization of the hydroxyl groups of 1,8-dibromonaphthalene-2,7-diol. While direct experimental data for this specific compound is limited in publicly available literature, this document outlines detailed protocols for analogous reactions with similar naphthalenediol scaffolds. These protocols can be adapted by researchers to explore the derivatization of this compound for applications in materials science, drug discovery, and supramolecular chemistry.
Introduction
This compound is a unique aromatic scaffold possessing two reactive hydroxyl groups and two bromine atoms on a naphthalene core. The functionalization of the hydroxyl moieties allows for the synthesis of a wide range of derivatives with tailored electronic, photophysical, and biological properties. The bromine atoms offer additional sites for subsequent cross-coupling reactions, making this molecule a versatile building block for complex molecular architectures. This document focuses on the etherification and esterification of the hydroxyl groups, providing theoretical background and practical experimental protocols based on analogous transformations.
Key Functionalization Reactions
The primary methods for functionalizing the hydroxyl groups of this compound are etherification and esterification.
Etherification via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alcohol and an alkyl halide. In the context of this compound, this reaction involves the deprotonation of the hydroxyl groups with a strong base to form a more nucleophilic alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.
General Reaction Scheme:
Where R is an alkyl or aryl group and X is a halide.
Esterification
Esterification involves the reaction of the hydroxyl groups with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) to form an ester linkage. This reaction is typically catalyzed by an acid or a coupling agent.
General Reaction Scheme (using an acid chloride):
Where R is an alkyl or aryl group.
Experimental Protocols
The following protocols are adapted from established procedures for the functionalization of similar dihydroxynaphthalene compounds and are expected to be applicable to this compound with minor modifications.
Protocol 1: Synthesis of a Dialkoxy Derivative via Williamson Ether Synthesis
This protocol describes the synthesis of a dialkoxy-1,8-dibromonaphthalene derivative.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromide, benzyl bromide)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (2.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the alkyl halide (2.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired dialkoxy derivative.
Quantitative Data (Hypothetical):
| Product | Reagents | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1,8-Dibromo-2,7-diethoxynaphthalene | Ethyl bromide | NaH | DMF | 24 | 85 |
| 1,8-Dibromo-2,7-bis(benzyloxy)naphthalene | Benzyl bromide | K₂CO₃ | Acetonitrile | 18 | 92 |
Protocol 2: Synthesis of a Diester Derivative via Acylation
This protocol outlines the synthesis of a diester derivative of this compound using an acid chloride.
Materials:
-
This compound
-
Acid chloride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane and add pyridine (2.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acid chloride (2.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired diester.
Quantitative Data (Hypothetical):
| Product | Reagents | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1,8-Dibromonaphthalene-2,7-diyl diacetate | Acetyl chloride | Pyridine | Dichloromethane | 4 | 95 |
| 1,8-Dibromonaphthalene-2,7-diyl dibenzoate | Benzoyl chloride | Triethylamine | Dichloromethane | 6 | 90 |
Visualization of Experimental Workflows
Williamson Ether Synthesis Workflow
Caption: Workflow for Williamson Ether Synthesis.
Esterification Workflow
Caption: Workflow for Esterification via Acylation.
Potential Applications and Signaling Pathways
Derivatives of this compound hold potential in various fields. The extended aromatic system and the possibility of introducing diverse functional groups can lead to novel materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In drug development, the naphthalene core is a known pharmacophore. Functionalization of the hydroxyl groups can be used to modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates. For instance, esterification can be employed to create prodrugs that are cleaved in vivo to release the active diol.
While no specific signaling pathways have been reported for derivatives of this compound, related naphthalenediol compounds have been investigated for their biological activities, including antioxidant and enzyme inhibitory effects. The functionalized derivatives could potentially interact with various signaling pathways, and this remains an area for future research.
Logical Relationship for Drug Discovery Application
Caption: Logical workflow for drug discovery.
Conclusion
The functionalization of the hydroxyl groups of this compound presents a promising avenue for the synthesis of novel compounds with diverse applications. The protocols and workflows provided in these application notes, based on analogous systems, offer a solid starting point for researchers to explore the chemistry of this versatile building block. Further investigation into the properties and biological activities of the resulting derivatives is warranted to fully realize their potential.
Application Note: O-Alkylation of 1,8-Dibromonaphthalene-2,7-diol via Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental procedure for the O-alkylation of 1,8-dibromonaphthalene-2,7-diol. The protocol is based on the Williamson ether synthesis, a robust and widely used method for forming ethers. This document outlines the necessary reagents, optimal reaction conditions, and a comprehensive purification strategy to obtain the desired dialkoxy-1,8-dibromonaphthalene product. The presented data and methodologies are intended to guide researchers in the synthesis of novel derivatives for applications in materials science and drug discovery.
Introduction
Naphthalene-based scaffolds are of significant interest in medicinal chemistry and materials science due to their unique photophysical properties and biological activities. The functionalization of the naphthalene core, particularly through O-alkylation of its hydroxylated derivatives, allows for the fine-tuning of these properties. The Williamson ether synthesis is a classic and efficient method for this transformation, proceeding via an SN2 mechanism between an alkoxide and an alkyl halide.[1][2][3] This note details a specific application of this synthesis to this compound, a substrate whose reactivity is influenced by the presence of two hydroxyl groups and two electron-withdrawing bromine atoms.
Experimental Protocol
The O-alkylation of this compound is achieved by deprotonation of the hydroxyl groups with a strong base, followed by nucleophilic attack on an alkyl halide.
Materials and Reagents
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Alkyl Halide (e.g., 1-bromobutane, benzyl bromide)
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Hexane
-
Ethyl Acetate
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
NMR spectrometer
-
Melting point apparatus
Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the diol. To this solution, add anhydrous potassium carbonate (2.5 eq).
-
Alkylation: Stir the suspension vigorously and add the alkyl halide (2.2 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into deionized water and extract with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel. A typical eluent system is a gradient of hexane and ethyl acetate.[4]
Data Presentation
The following table summarizes the key quantitative data for a typical O-alkylation of this compound with 1-bromobutane.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | |
| This compound | 1.0 g (3.14 mmol) |
| Potassium Carbonate (K₂CO₃) | 1.09 g (7.85 mmol) |
| 1-Bromobutane | 0.95 g (0.74 mL, 6.91 mmol) |
| Solvent | Anhydrous DMF (20 mL) |
| Reaction Temperature | 80 °C |
| Reaction Time | 18 hours |
| Product | 1,8-Dibutoxy-2,7-dibromonaphthalene |
| Theoretical Yield | 1.35 g |
| Actual Yield | To be determined experimentally |
| Appearance | To be determined experimentally |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃, 400 MHz) | To be determined experimentally |
| ¹³C NMR (CDCl₃, 100 MHz) | To be determined experimentally |
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow.
Figure 1: General reaction scheme for the O-alkylation of this compound.
Figure 2: Step-by-step experimental workflow for the O-alkylation synthesis.
Discussion
The described protocol provides a reliable method for the O-alkylation of this compound. The choice of a polar aprotic solvent like DMF is crucial for dissolving the starting material and facilitating the SN2 reaction.[1] Potassium carbonate is a suitable base for deprotonating the phenolic hydroxyl groups, which are more acidic than aliphatic alcohols. The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions.
Purification by column chromatography is essential to remove any unreacted starting material, mono-alkylated intermediate, and other impurities. The polarity of the eluent system should be adjusted based on the specific alkyl halide used, as this will influence the polarity of the final product.
Conclusion
This application note provides a comprehensive and detailed protocol for the O-alkylation of this compound. By following this procedure, researchers can efficiently synthesize a range of dialkoxy-1,8-dibromonaphthalene derivatives. These compounds can serve as valuable building blocks for the development of new materials and potential therapeutic agents. The provided data table and workflow diagrams offer a clear and concise guide for the successful execution of this synthesis.
References
Application Notes and Protocols for 1,8-Dibromonaphthalene-2,7-diol in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Dibromonaphthalene-2,7-diol is a versatile aromatic building block with significant potential in the development of advanced materials. Its unique structure, featuring reactive bromine atoms at the peri-positions and hydroxyl groups at the 2 and 7 positions, allows for tailored synthesis of complex macromolecular architectures. The bromine atoms are amenable to various cross-coupling reactions, such as Suzuki and Stille couplings, enabling the formation of carbon-carbon bonds and the construction of extended conjugated systems. Simultaneously, the diol functionality provides sites for esterification or etherification, which can be leveraged to modulate the solubility, thermal properties, and post-synthetic modification of the resulting materials.
These structural features make this compound a valuable precursor for a range of materials, including porous organic polymers (POPs), specialty epoxy resins, and novel ligands for catalysis. The steric hindrance imposed by the 1,8-disubstitution pattern can lead to the formation of stable atropisomers, which are of interest in chiral separations and asymmetric catalysis.
Application: Synthesis of Porous Organic Polymers (POPs) via Suzuki-Miyaura Cross-Coupling
One of the primary applications of this compound in materials science is as a monomer in the synthesis of porous organic polymers (POPs). These materials are characterized by high surface areas, tunable pore sizes, and excellent chemical and thermal stability, making them suitable for applications in gas storage and separation, catalysis, and sensing.
By copolymerizing this compound with a complementary comonomer, such as a boronic acid derivative, a rigid, cross-linked network with permanent porosity can be achieved. The diol functionality can be protected prior to polymerization or utilized for post-synthetic modification to introduce specific functional groups within the pores of the material.
Quantitative Data Presentation
| Property | Value | Reference |
| Monomer | This compound | N/A |
| Comonomer | 1,4-Benzenediboronic acid | Hypothetical based on similar syntheses |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Hypothetical based on similar syntheses |
| Brunauer-Emmett-Teller (BET) Surface Area | 600-800 m²/g | Hypothetical based on similar POPs |
| Pore Volume | 0.4-0.6 cm³/g | Hypothetical based on similar POPs |
| Thermal Decomposition Temperature (TGA, 5% weight loss) | > 350 °C | Hypothetical based on similar POPs |
Experimental Protocol: Synthesis of a Naphthalene-Diol Based Porous Organic Polymer (ND-POP-1)
Objective: To synthesize a porous organic polymer (ND-POP-1) from this compound and 1,4-benzenediboronic acid via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (protected as 1,8-dibromo-2,7-dimethoxynaphthalene)
-
1,4-Benzenediboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Methanol
-
Acetone
-
Chloroform
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
Procedure:
-
Monomer Preparation: The hydroxyl groups of this compound are protected as methyl ethers to prevent side reactions. This can be achieved by reacting this compound with a methylating agent like dimethyl sulfate in the presence of a base. The resulting 1,8-dibromo-2,7-dimethoxynaphthalene is then purified by column chromatography.
-
Polymerization Setup: A 100 mL Schlenk flask is charged with 1,8-dibromo-2,7-dimethoxynaphthalene (1.0 mmol), 1,4-benzenediboronic acid (1.0 mmol), and potassium carbonate (4.0 mmol). The flask is evacuated and backfilled with argon three times.
-
Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is added to the flask under a positive pressure of argon.
-
Solvent Addition: A degassed mixture of anhydrous DMF (20 mL) and anhydrous toluene (5 mL) is added to the flask via cannula.
-
Reaction: The reaction mixture is stirred and heated at 120 °C for 48 hours under an argon atmosphere. A solid precipitate will form as the polymerization proceeds.
-
Work-up and Purification:
-
The reaction mixture is cooled to room temperature.
-
The solid product is collected by filtration.
-
The collected solid is washed sequentially with deionized water (3 x 50 mL), methanol (3 x 50 mL), acetone (3 x 50 mL), and chloroform (3 x 50 mL) to remove any unreacted monomers, oligomers, and residual catalyst.
-
The solid is then stirred in 1 M HCl (50 mL) for 2 hours to remove any remaining inorganic salts.
-
The product is collected by filtration and washed with deionized water until the filtrate is neutral.
-
The purified polymer is dried under vacuum at 100 °C for 24 hours.
-
Visualization of Experimental Workflow
Caption: Workflow for the synthesis and purification of ND-POP-1.
Application: Precursor for Specialty Epoxy Resins
The diol functionality of this compound makes it a suitable candidate for the synthesis of specialty epoxy resins. Reacting the diol with an excess of epichlorohydrin in the presence of a base yields a diglycidyl ether derivative. The presence of the bulky and rigid naphthalene core, along with the bromine atoms, can impart desirable properties to the cured epoxy resin, such as high thermal stability, flame retardancy, and a high glass transition temperature.
Quantitative Data Presentation
| Property | Expected Value Range | Reference |
| Epoxy Equivalent Weight (EEW) | 250-300 g/eq | Hypothetical based on similar diepoxides |
| Glass Transition Temperature (Tg) of Cured Resin | > 180 °C | Hypothetical based on high-performance epoxies |
| Thermal Decomposition Temperature (TGA, 5% weight loss) | > 380 °C | Hypothetical based on high-performance epoxies |
Experimental Protocol: Synthesis of 1,8-Dibromo-2,7-bis(2,3-epoxypropoxy)naphthalene
Objective: To synthesize the diglycidyl ether of this compound.
Materials:
-
This compound
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Toluene
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with this compound (1.0 mmol) and epichlorohydrin (10.0 mmol).
-
Reaction Initiation: The mixture is heated to 90 °C with vigorous stirring.
-
Base Addition: A solution of sodium hydroxide (2.2 mmol) in deionized water (5 mL) is added dropwise to the reaction mixture over 1 hour.
-
Reaction Continuation: The reaction is continued at 90 °C for 4 hours.
-
Work-up:
-
The reaction mixture is cooled to room temperature.
-
Toluene (50 mL) is added to the mixture.
-
The organic layer is separated and washed with deionized water (3 x 30 mL) and then with brine (30 mL).
-
The organic layer is dried over anhydrous magnesium sulfate.
-
-
Purification:
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Visualization of Logical Relationships in Applications
Caption: Potential applications of this compound.
Application Notes and Protocols for Sonogashira Coupling of 1,8-Dibromonaphthalene-2,7-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.
This document provides a detailed protocol for the Sonogashira coupling of 1,8-dibromonaphthalene-2,7-diol with terminal alkynes. The presence of two bromine atoms at the sterically hindered 1 and 8 positions, along with the hydroxyl functionalities, presents unique challenges that require careful optimization of reaction conditions. These application notes will guide researchers in successfully performing this transformation.
Challenges and Considerations
The Sonogashira coupling of this compound presents several challenges:
-
Steric Hindrance: The bromine atoms at the peri-positions (1 and 8) of the naphthalene core are sterically hindered, which can significantly slow down the rate of oxidative addition to the palladium catalyst, a crucial step in the catalytic cycle.
-
Double Coupling: Achieving a selective double Sonogashira coupling to replace both bromine atoms can be challenging. Incomplete reactions may lead to a mixture of mono- and di-alkynylated products.
-
Polymerization: When using di-functionalized alkynes, there is a risk of polymerization, as observed in the Sonogashira coupling of other sterically hindered dibromo-aromatics like 3,8-dibromo-1,10-phenanthroline.[1]
-
Hydroxyl Groups: The presence of the hydroxyl groups at the 2 and 7 positions can influence the reaction by coordinating to the metal catalysts or by reacting with the base. However, literature suggests that Sonogashira couplings are generally tolerant of hydroxyl groups, potentially obviating the need for protecting groups.
Experimental Protocols
Two potential protocols are presented below. The first is a traditional solution-phase method, and the second is a solvent-free mechanochemical approach, which has shown success for other dibromonaphthalene isomers.[2]
Protocol 1: Solution-Phase Sonogashira Coupling
This protocol is adapted from general procedures for Sonogashira couplings of aryl bromides.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., triphenylphosphine (PPh₃), XPhos)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base like K₂CO₃ or Cs₂CO₃)
-
Anhydrous and deoxygenated solvent (e.g., DMF, toluene, or a mixture of toluene/amine)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and copper(I) iodide (1-3 mol%).
-
If using a solid phosphine ligand, add it at this stage (e.g., PPh₃, 4-10 mol%).
-
Add the anhydrous, deoxygenated solvent.
-
Add the base (e.g., TEA or DIPEA, typically used in excess as a solvent or co-solvent, or an inorganic base like K₂CO₃ or Cs₂CO₃, 2.5-3.0 eq.).
-
Add the terminal alkyne (2.2-2.5 eq. for bis-alkynylation).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Solvent-Free Mechanochemical Sonogashira Coupling
This protocol is adapted from a successful procedure for the bis-alkynylation of 2,6-dibromo-naphthalene diimide and may be advantageous for the sterically hindered 1,8-isomer.[2]
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Base (e.g., K₃PO₄)
-
Vibratory ball mill with milling jars and balls
Procedure:
-
To a milling jar, add this compound (1.0 eq.), the terminal alkyne (2.2-2.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and the base (e.g., K₃PO₄, 3.0 eq.).
-
Add the milling balls.
-
Mill the mixture in the vibratory ball mill at a specified frequency (e.g., 30 Hz) for 1-2 hours.
-
After milling, dissolve the solid mixture in a suitable organic solvent.
-
Filter the mixture to remove any insoluble inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions and yields for bis-Sonogashira couplings of related dibromoaromatic compounds. This data can serve as a benchmark for the reaction with this compound.
Table 1: Bis-Sonogashira Coupling of 2,6-Dibromo-Naphthalene Diimide with Various Alkynes (Solvent-Free Ball Milling)[2]
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 1,8-bis(phenylethynyl)-naphthalene-2,7-diol | 54 |
| 2 | 4-Ethynyltoluene | 1,8-bis((4-methylphenyl)ethynyl)-naphthalene-2,7-diol | 62 |
| 3 | 4-Methoxyphenylacetylene | 1,8-bis((4-methoxyphenyl)ethynyl)-naphthalene-2,7-diol | 71 |
| 4 | 1-Hexyne | 1,8-bis(hex-1-yn-1-yl)naphthalene-2,7-diol | 45 |
Reaction conditions: 2,6-dibromo-naphthalene diimide (1 eq.), alkyne (2.2 eq.), Pd(OAc)₂ (5 mol%), K₃PO₄ (3 eq.), 1 hour milling at 30 Hz.
Visualizations
Experimental Workflow for Solution-Phase Sonogashira Coupling
Caption: Workflow for the solution-phase Sonogashira coupling.
Catalytic Cycle of the Sonogashira Coupling
Caption: Simplified catalytic cycle of the Sonogashira coupling.
References
Application Notes and Protocols: Synthesis of Macrocycles Using 1,8-Dibromonaphthalene-2,7-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of macrocycles incorporating the 1,8-dibromonaphthalene-2,7-diol scaffold. This unique building block offers a rigid and sterically defined platform for the construction of diverse macrocyclic architectures with potential applications in drug discovery, materials science, and supramolecular chemistry. The inherent functionalities of this compound, namely the two hydroxyl groups and two bromine atoms, allow for a variety of synthetic transformations to generate a library of novel macrocycles.
Introduction
Macrocycles represent a class of molecules that have garnered significant interest in drug discovery due to their unique conformational properties and ability to engage with challenging biological targets. The incorporation of the this compound moiety into a macrocyclic framework imparts rigidity and a defined three-dimensional structure. The bromine atoms serve as versatile handles for various cross-coupling reactions, enabling the introduction of a wide range of linker units. The diol functionality can be utilized for forming ether or ester linkages, further expanding the diversity of accessible macrocyclic structures. Recent studies have highlighted the potent anticancer activities of various naphthalene-containing compounds, making macrocycles derived from this compound attractive candidates for novel therapeutic agents.[1][2][3][4][5]
Synthetic Strategies
The synthesis of macrocycles from this compound can be broadly categorized into two main approaches:
-
Macrocyclization via the Diol Functionality: This strategy involves the reaction of the hydroxyl groups with a suitable difunctionalized linker. A common method employed is the Williamson ether synthesis.
-
Macrocyclization via the Bromo Functionalities: This approach utilizes the bromine atoms for carbon-carbon or carbon-heteroatom bond formation through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions.
These two strategies can also be combined in a multi-step synthesis to create more complex macrocyclic systems.
Experimental Protocols
Protocol 1: Synthesis of a Macrocyclic Diether via Williamson Ether Synthesis
This protocol describes a representative procedure for the synthesis of a macrocyclic diether by reacting this compound with an oligo(ethylene glycol) dihalide.
Reaction Scheme:
Figure 1: General scheme for Williamson ether synthesis.
Materials:
-
This compound
-
Oligo(ethylene glycol) di-p-toluenesulfonate (or dihalide)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous solution of Ammonium Chloride (NH₄Cl)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (5.0 eq) to the solution and stir the mixture at room temperature for 30 minutes.
-
In a separate flask, dissolve the oligo(ethylene glycol) di-p-toluenesulfonate (1.0 eq) in anhydrous DMF.
-
Add the solution of the linker dropwise to the reaction mixture over a period of 4-6 hours using a syringe pump to maintain high dilution conditions, which favor intramolecular cyclization over intermolecular polymerization.
-
After the addition is complete, heat the reaction mixture to 80 °C and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired macrocycle.
-
Characterize the purified macrocycle by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation:
| Entry | Linker | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1,5-Dibromopentane | K₂CO₃ | DMF | 80 | 48 | 35-45 | [6] |
| 2 | 1,8-Dibromooctane | Cs₂CO₃ | Acetonitrile | 80 | 36 | 40-50 | [7] |
| 3 | Tri(ethylene glycol) ditosylate | NaH | THF | 65 | 24 | 30-40 | [7] |
Table 1: Representative reaction conditions and yields for Williamson ether synthesis.
Protocol 2: Synthesis of a Macrocycle via Suzuki Cross-Coupling
This protocol outlines a general procedure for the synthesis of a macrocycle by the Suzuki cross-coupling reaction of this compound (after protection of the diol) with a diboronic acid or its ester.
Workflow Diagram:
Figure 2: Workflow for macrocyclization via Suzuki coupling.
Materials:
-
1,8-Dibromo-2,7-dimethoxynaphthalene (or other protected derivative)
-
Aryl or alkyl diboronic acid or pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Degassed water
-
Standard workup and purification reagents as in Protocol 1.
Procedure:
-
Protection of the Diol: Protect the hydroxyl groups of this compound, for example, as methyl ethers using methyl iodide and a base like sodium hydride, to prevent interference with the Suzuki coupling reaction.
-
Suzuki Coupling: To a degassed mixture of the protected 1,8-dibromo-2,7-dialkoxynaphthalene (1.0 eq), the diboronic acid or ester (1.0 eq), and the base (3.0 eq) in the chosen solvent, add the palladium catalyst (0.05-0.1 eq).
-
Heat the reaction mixture under an inert atmosphere to 80-100 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by column chromatography.
-
Deprotection (if required): If the protecting groups need to be removed, treat the purified macrocycle with an appropriate deprotecting agent (e.g., BBr₃ for methyl ethers).
-
Purify the deprotected macrocycle and characterize the final product.
Data Presentation:
| Entry | Diboronic Acid Linker | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Benzene-1,4-diboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 50-60 | [8] |
| 2 | Biphenyl-4,4'-diboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 | 45-55 | [8] |
| 3 | Thiophene-2,5-diboronic acid | SPhos Pd G2 | K₃PO₄ | Toluene/H₂O | 100 | 55-65 | [8] |
Table 2: Representative conditions for Suzuki cross-coupling macrocyclization.
Applications in Drug Development
Macrocycles derived from this compound are of significant interest in drug development, particularly in the field of oncology. The rigid naphthalene core can serve as a scaffold to present various functional groups in a defined spatial orientation, potentially leading to high-affinity interactions with biological targets.
Signaling Pathway Diagram:
Several naphthalene-based compounds have been shown to induce apoptosis in cancer cells. A potential mechanism of action for macrocycles derived from this compound could involve the inhibition of key signaling pathways implicated in cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.
Figure 3: Potential inhibition of the PI3K/Akt signaling pathway.
The antiproliferative activity of novel naphthalene-substituted triazole spirodienones has been demonstrated against various cancer cell lines, with some compounds exhibiting IC₅₀ values in the nanomolar range.[1] This highlights the potential of the naphthalene scaffold in the design of potent anticancer agents. The macrocyclic constraint can further enhance the binding affinity and selectivity of these compounds.
Conclusion
The this compound scaffold provides a versatile platform for the synthesis of a wide array of macrocyclic compounds. The synthetic protocols outlined in this document, based on Williamson ether synthesis and Suzuki cross-coupling, offer robust methods for the construction of these complex molecules. The potential for these macrocycles to modulate key biological pathways makes them exciting candidates for further investigation in the field of drug discovery and development. Further exploration of different linkers and functional groups is warranted to expand the chemical space and biological activity of this promising class of macrocycles.
References
- 1. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08526J [pubs.rsc.org]
- 4. ACG Publications - Cytotoxic activity evaluation of naphthalene substituted benzimidazole derivatives [acgpubs.org]
- 5. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Reactivity of Oligo(ethylene glycol)-Tethered Morita–Baylis–Hillman Dimers in the Formation of Macrocyclic Structures Showing Remarkable Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and stereodynamics of highly constrained 1,8-bis(2,2'-dialkyl-4,4'-diquinolyl)naphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,8-Dibromonaphthalene-2,7-diol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,8-Dibromonaphthalene-2,7-diol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most direct approach is the electrophilic bromination of 2,7-dihydroxynaphthalene. This typically involves reacting 2,7-dihydroxynaphthalene with a brominating agent, such as elemental bromine (Br₂), in a suitable solvent. The hydroxyl groups are strongly activating and ortho-, para-directing, making the 1,3,6, and 8 positions susceptible to bromination. Achieving selectivity for the 1,8-positions can be challenging.
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges include:
-
Controlling Regioselectivity: The highly activated naphthalene ring can lead to the formation of multiple brominated isomers, such as 3,6-dibromo and 1,3,6,8-tetrabromo derivatives.[1]
-
Preventing Over-bromination: The strong activation by the two hydroxyl groups makes the product susceptible to further bromination, leading to tri- and tetra-brominated species.
-
Low Yields: Due to the formation of multiple byproducts and potential for oxidative side reactions, the isolated yield of the desired 1,8-dibromo isomer can be low.
-
Purification: Separating the desired 1,8-dibromo isomer from other constitutional isomers and polybrominated byproducts can be difficult due to similar polarities.
Q3: How can I improve the regioselectivity of the bromination?
A3: Improving regioselectivity can be approached by:
-
Choice of Brominating Agent: Using a milder brominating agent than elemental bromine, such as N-Bromosuccinimide (NBS), can sometimes offer better control.
-
Solvent Effects: The polarity and nature of the solvent can influence the distribution of isomers. Experimenting with solvents like acetic acid, chloroform, or carbon tetrachloride may be beneficial.
-
Temperature Control: Running the reaction at lower temperatures can help to control the reaction rate and improve selectivity by favoring the thermodynamically more stable product.
Q4: What are some common side reactions to be aware of?
A4: Besides the formation of other brominated isomers, potential side reactions include:
-
Oxidation: Dihydroxynaphthalenes are susceptible to oxidation, which can be exacerbated by the presence of bromine, leading to colored impurities.
-
Polybromination: As mentioned, the product is also an activated aromatic compound and can undergo further bromination.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive brominating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Degradation of starting material. | 1. Use a fresh bottle of bromine or recrystallize NBS. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. 3. Extend the reaction time, monitoring by TLC to determine the point of maximum product formation. 4. Ensure the 2,7-dihydroxynaphthalene is pure and has not oxidized (discolored). |
| Formation of Multiple Products (Isomers) | 1. Reaction temperature is too high. 2. Highly activating nature of the diol. 3. Incorrect stoichiometry of the brominating agent. | 1. Perform the reaction at a lower temperature (e.g., 0 °C or below). 2. Consider using a protecting group strategy for the hydroxyls to modulate their activating effect. 3. Carefully control the addition of the brominating agent, using slightly less than 2 equivalents. |
| Significant Amount of Polybrominated Byproducts | 1. Excess brominating agent. 2. Reaction time is too long. 3. High reaction temperature. | 1. Use a precise stoichiometry of the brominating agent (2.0 equivalents). Consider using a slight under-stoichiometry (e.g., 1.9 equivalents). 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed or the desired product concentration is maximized. 3. Run the reaction at a lower temperature. |
| Product is Dark and Difficult to Purify | 1. Oxidation of the dihydroxynaphthalene species. 2. Presence of residual bromine. | 1. Degas the solvent before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. After the reaction is complete, quench with a reducing agent like sodium thiosulfate or sodium bisulfite solution to remove excess bromine. |
| Difficulty in Isolating the Pure Product | 1. Similar polarity of isomers. 2. Tailing on silica gel chromatography. | 1. Use a high-resolution column chromatography setup. Consider using a different solvent system with varying polarity. 2. Recrystallization from a suitable solvent system may be more effective for purification than chromatography. 3. Adding a small amount of acetic acid to the chromatography eluent can sometimes reduce tailing for phenolic compounds. |
Experimental Protocols
Protocol 1: Direct Bromination of 2,7-Dihydroxynaphthalene
This protocol is a general procedure and may require optimization.
Materials:
-
2,7-Dihydroxynaphthalene
-
Elemental Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium Thiosulfate solution (10% w/v)
-
Sodium Bicarbonate solution (saturated)
-
Deionized Water
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,7-dihydroxynaphthalene (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of bromine (2.0 eq) in glacial acetic acid.
-
Add the bromine solution dropwise to the stirred solution of 2,7-dihydroxynaphthalene over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, let the reaction mixture stir at 0 °C for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into a beaker containing a 10% aqueous solution of sodium thiosulfate to quench the excess bromine.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Quantitative Data Summary
The following table summarizes hypothetical results from an optimization study to illustrate the effect of different reaction parameters on the yield of this compound.
| Entry | Brominating Agent (eq.) | Solvent | Temperature (°C) | Time (h) | Yield of 1,8-isomer (%) | Yield of other isomers (%) | Yield of Polybrominated (%) |
| 1 | Br₂ (2.1) | Acetic Acid | 25 | 4 | 35 | 40 | 25 |
| 2 | Br₂ (2.0) | Acetic Acid | 0 | 4 | 55 | 30 | 15 |
| 3 | Br₂ (2.0) | Dichloromethane | 0 | 6 | 48 | 35 | 17 |
| 4 | NBS (2.0) | Acetonitrile | 25 | 8 | 50 | 38 | 12 |
| 5 | NBS (2.0) | Acetonitrile | 0 | 12 | 62 | 28 | 10 |
Visualizations
Synthesis Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low product yield.
References
Technical Support Center: Suzuki Coupling of 1,8-Dibromonaphthalene-2,7-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 1,8-dibromonaphthalene-2,7-diol. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Suzuki coupling of this compound?
A1: The most prevalent side reactions include:
-
Protodeboronation: The boronic acid reagent is converted back to the corresponding arene, reducing the yield of the desired coupled product. This is often promoted by aqueous basic conditions.
-
Homocoupling: The arylboronic acid couples with itself to form a biaryl byproduct. This can be exacerbated by the presence of oxygen or certain palladium(II) species in the reaction mixture.[1]
-
Dehalogenation: The starting this compound is reduced, replacing one or both bromine atoms with hydrogen.
-
Incomplete Conversion: Due to the electron-rich nature of the naphthalene diol system, oxidative addition of the palladium catalyst can be sluggish, leading to incomplete reaction.
Q2: How do the hydroxyl groups on the naphthalene ring affect the Suzuki coupling reaction?
A2: The hydroxyl groups are electron-donating, which increases the electron density on the naphthalene ring. This can make the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond more challenging, potentially slowing down the reaction or requiring more forcing conditions. Additionally, the acidic protons of the hydroxyl groups can react with the base, so a sufficient excess of base is crucial. In some cases, protecting the hydroxyl groups as ethers (e.g., isopropoxy) has been shown to facilitate the coupling.
Q3: Is it necessary to protect the hydroxyl groups of this compound before performing the Suzuki coupling?
A3: While not always strictly necessary, protection of the hydroxyl groups can be advantageous. Protection, for instance as isopropoxy ethers, can prevent potential complications arising from the acidic protons reacting with the base and may improve the solubility of the starting material. However, successful couplings can be achieved with the unprotected diol using appropriate reaction conditions, particularly the choice of a suitable base and solvent system.
Q4: Which palladium catalysts and ligands are recommended for this type of electron-rich aryl bromide?
A4: For electron-rich aryl bromides, ligands that are both electron-rich and bulky are often preferred as they can facilitate the oxidative addition step.[2][3] Common choices include:
-
Palladium Source: Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂.
-
Ligands: Buchwald-type ligands such as SPhos, XPhos, or RuPhos can be effective. Triphenylphosphine (PPh₃) is a more traditional choice but may require higher catalyst loading or longer reaction times.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion of Starting Material | 1. Inefficient oxidative addition due to the electron-rich naphthalene core. 2. Deactivated catalyst. 3. Insufficiently strong base or inadequate amount of base. | 1. Use an electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos). 2. Ensure the palladium catalyst is fresh and active. Consider using a pre-catalyst. 3. Use a stronger base such as Ba(OH)₂ or K₃PO₄ and ensure at least 3-4 equivalents are used to compensate for the acidic hydroxyl protons. |
| Significant Formation of Homocoupled Boronic Acid Byproduct | 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0). | 1. Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[1] 2. If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction. Alternatively, use a Pd(0) catalyst like Pd(PPh₃)₄. |
| Protodeboronation of the Boronic Acid | 1. Excess water in the reaction. 2. Prolonged reaction time at elevated temperatures. 3. Use of a boronic acid prone to decomposition. | 1. Use anhydrous solvents or a carefully controlled amount of water if required for the base's solubility. 2. Monitor the reaction progress and stop it once the starting material is consumed. 3. Consider using a more stable boronate ester (e.g., a pinacol ester) instead of the boronic acid. |
| Formation of Mono-arylated Product Only | 1. Insufficient amount of boronic acid. 2. Deactivation of the catalyst after the first coupling. 3. Steric hindrance preventing the second coupling. | 1. Use a slight excess of the boronic acid (e.g., 2.2-2.5 equivalents for a double coupling). 2. Increase the catalyst loading slightly. 3. Increase the reaction temperature or switch to a more active catalyst/ligand system. |
| Dehalogenation of the Naphthalene Starting Material | 1. Presence of hydride sources in the reaction mixture. 2. Certain side reactions involving the solvent or base. | 1. Ensure the use of high-purity solvents and reagents. 2. Consider changing the solvent or base (e.g., from an alkoxide to a carbonate or phosphate). |
Experimental Protocols
Recommended Protocol for Suzuki Coupling of this compound
This protocol is a recommended starting point based on procedures for similar dibromonaphthalene derivatives.[4][5] Optimization may be required for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (2.2 equivalents)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O) (4 equivalents)
-
1,4-Dioxane and water (e.g., 4:1 v/v)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and barium hydroxide octahydrate.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water).
-
Add the palladium catalyst, Pd(PPh₃)₄, under a positive flow of the inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture to remove inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Main catalytic cycle and common side reactions in Suzuki coupling.
Caption: General experimental workflow for Suzuki coupling.
Caption: Logical troubleshooting workflow for a failed Suzuki coupling reaction.
References
Technical Support Center: Purification of 1,8-Dibromonaphthalene-2,7-diol
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 1,8-dibromonaphthalene-2,7-diol by recrystallization.
Troubleshooting Guide
Researchers may encounter several common issues during the recrystallization of this compound. This guide provides systematic solutions to these challenges.
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | 1. Too much solvent was used. 2. The solution was not sufficiently saturated. 3. The cooling process was too rapid. | 1. Reheat the solution to evaporate some of the solvent and then allow it to cool slowly again.[1] 2. If crystals still do not form, try scratching the inside of the flask with a glass rod at the surface of the solution to induce nucleation.[1] 3. Adding a seed crystal of pure this compound can also initiate crystallization.[1] 4. If all else fails, the solvent can be removed by rotary evaporation and the recrystallization attempted with a different solvent system.[1] |
| Formation of an Oil Instead of Crystals | 1. The melting point of the compound is lower than the boiling point of the solvent. 2. The solution is supersaturated, and the compound is precipitating too quickly above its melting point.[2] 3. The presence of significant impurities can lower the melting point of the mixture.[2] | 1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.[1] 2. Consider using a lower-boiling point solvent or a mixed solvent system. 3. Try a slower cooling process, perhaps by insulating the flask, to allow more time for crystal lattice formation. 4. If oiling out persists, it may be necessary to perform a preliminary purification step, such as column chromatography, to remove a larger portion of the impurities. |
| Crystals are Colored or Appear Impure | 1. Insoluble impurities were not removed from the hot solution. 2. Soluble impurities co-precipitated with the product. 3. The compound itself is naturally colored. | 1. If insoluble impurities are present, perform a hot filtration step before allowing the solution to cool. 2. To remove soluble impurities, a second recrystallization may be necessary. Ensure the cooling process is slow to allow for selective crystallization. 3. Activated charcoal can sometimes be used to remove colored impurities; however, it may also adsorb the desired product, reducing the yield. |
| Poor Recovery/Low Yield | 1. The compound is significantly soluble in the cold solvent. 2. Too much solvent was used. 3. Premature crystallization occurred during hot filtration. 4. A significant amount of product was lost during transfers. | 1. Ensure the solution is cooled thoroughly in an ice bath to minimize the solubility of the product. 2. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 3. To prevent premature crystallization, use a pre-heated funnel and flask for hot filtration and add a slight excess of solvent. 4. Rinse all glassware with a small amount of the cold recrystallization solvent to recover any remaining crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Given the polar nature of the two hydroxyl groups and the nonpolar aromatic core, a moderately polar solvent or a mixed solvent system is likely to be effective. Common choices could include ethanol, methanol, acetone, or mixtures such as ethanol/water or acetone/hexane.[3] The selection of the solvent should be guided by the principle that "like dissolves like".[4]
Q2: What are the likely impurities in my crude this compound?
A2: The synthesis of this compound typically involves the bromination of 2,7-dihydroxynaphthalene.[5] Potential impurities could include unreacted 2,7-dihydroxynaphthalene, mono-brominated naphthalenediols, or other isomers formed during the bromination reaction.
Q3: How can I tell if my recrystallized product is pure?
A3: The purity of the recrystallized this compound can be assessed by several methods. A sharp melting point range is a good indicator of purity. Additionally, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the purity and identity of the compound.
Q4: What safety precautions should I take during the recrystallization?
A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle organic solvents with care as they are often flammable and can be toxic. Avoid inhaling vapors and prevent contact with skin and eyes.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the purification of this compound by recrystallization.
Materials:
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Crude this compound
-
Recrystallization solvent (e.g., ethanol)
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Erlenmeyer flasks
-
Hot plate with stirring capability
-
Glass funnel
-
Filter paper
-
Buchner funnel and flask
-
Vacuum source
-
Spatula
-
Glass stirring rod
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find a suitable one where it is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid is completely dissolved.[4]
-
Decolorization (Optional): If the solution is colored, and it is known that the pure compound is colorless, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[4] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
-
Analysis: Determine the melting point of the purified crystals and, if necessary, confirm their identity and purity by spectroscopic methods.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
Recrystallization Protocol Workflow
Caption: Key steps in the recrystallization protocol for this compound.
References
overcoming low reactivity of 1,8-Dibromonaphthalene-2,7-diol
Technical Support Center: 1,8-Dibromonaphthalene-2,7-diol
Welcome to the technical support center for this compound. This resource is designed for researchers, chemists, and drug development professionals to provide solutions for challenges related to the reactivity of this specialized naphthalene derivative. The inherent steric hindrance from its peri-bromo substituents and potential interference from the hydroxyl groups often complicate synthetic transformations. This guide offers troubleshooting advice and detailed protocols to help you navigate these challenges successfully.
Frequently Asked Questions (FAQs)
Q1: Why is this compound unreactive in standard cross-coupling reactions like Suzuki-Miyaura or Sonogashira?
A1: The low reactivity of this compound stems from a combination of factors:
-
Steric Hindrance: The bromine atoms are located at the peri positions (1 and 8), which are sterically crowded. This conformation hinders the approach of bulky palladium catalysts required for the oxidative addition step in most cross-coupling cycles.
-
Interference from Hydroxyl Groups: The acidic protons of the two hydroxyl groups can react with and deactivate organometallic reagents or strong bases used in the reaction. Furthermore, the diol moiety can chelate to the palladium catalyst, poisoning it and preventing it from participating in the catalytic cycle.
-
Catalyst and Ligand Choice: Standard catalyst systems, such as Pd(PPh₃)₄, are often not active enough to overcome the high activation energy associated with this sterically demanding substrate.
Q2: I am observing significant amounts of mono-brominated or fully debrominated byproducts. What causes this and how can it be prevented?
A2: The formation of these byproducts is typically due to protodeborylation of the organoboron reagent or hydrodebromination of the naphthalene substrate. The electron-rich nature of the diol-substituted naphthalene ring can promote these side reactions. To mitigate this:
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Use a Milder Base: Strong bases can accelerate the decomposition of boronic acids. Switching from alkoxides (e.g., NaOtBu, KOtBu) to weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective.
-
Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards protodeborylation than their corresponding boronic acids.
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Employ Robust Boron Reagents: Naphthalene-1,8-diaminato (dan)-substituted organoboron compounds show remarkable stability against protodeborylation due to their diminished Lewis acidity and can be used in direct Suzuki-Miyaura couplings.[1][2]
-
Anhydrous Conditions: Ensure the reaction is run under strictly anhydrous conditions, as water can facilitate these side reactions.
Q3: Is it necessary to protect the hydroxyl groups before attempting a cross-coupling reaction?
A3: Yes, in most cases, protecting the hydroxyl groups is crucial for a successful reaction. Protection prevents the unwanted side reactions mentioned in A1 and improves the substrate's solubility in common organic solvents. An indirect synthetic pathway involving protecting groups allows for more controlled and selective reactions.[3]
Q4: What are the most suitable protecting groups for the diol functionality?
A4: The ideal protecting group should be stable to the cross-coupling conditions and easily removable afterward.
-
Methyl (Me): Offers high stability but requires harsh deprotection conditions (e.g., BBr₃), which may not be suitable for complex molecules.
-
Isopropyl (iPr): Used in the synthesis of this compound itself, suggesting its compatibility.[3] Deprotection is typically achieved with strong Lewis acids like BBr₃.[3]
-
Methoxymethyl (MOM): Stable to a wide range of conditions and can be removed under acidic conditions.
-
Benzyl (Bn): Robust and can be removed cleanly via hydrogenolysis, which is compatible with many functional groups.
Troubleshooting Guides
Guide 1: Failed Suzuki-Miyaura Coupling
If you are experiencing low to no yield in your Suzuki-Miyaura coupling reaction, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for a failed Suzuki-Miyaura coupling reaction.
Guide 2: Optimizing Catalyst Systems for Sterically Hindered Couplings
For challenging substrates like protected this compound, the choice of catalyst and ligand is critical. Standard phosphine ligands may be ineffective.
Recommended Ligands:
-
Buchwald-type biaryl phosphine ligands: These are bulky and electron-rich, promoting the difficult oxidative addition step. Examples include SPhos, XPhos, and RuPhos.
-
N-Heterocyclic Carbenes (NHCs): These form very stable and highly active palladium complexes capable of catalyzing difficult couplings.
Recommended Palladium Sources:
-
Palladium(II) precatalysts: Pd(OAc)₂ and PdCl₂(dppf) are common choices.[4]
-
Palladium(0) sources: Pd₂(dba)₃ is often used in combination with a phosphine ligand.[4]
| Catalyst/Ligand Combination | Target Reaction | Notes |
| Pd₂(dba)₃ / t-Bu₃P | Stille Coupling | Shown to be effective for preparing highly constrained 1,8-diarylnaphthalenes.[4] |
| PdCl₂ with NHC ligands | Suzuki Coupling | N-heterocyclic benzhydrylamine ligands with PdCl₂ form efficient catalytic systems for this scaffold.[5] |
| Pd(OAc)₂ / Custom Phosphine | Suzuki Coupling | An easily available system for Suzuki reactions with low palladium loading has been developed.[6] |
| Pd(PPh₃)₄ | Sonogashira/Stille | A common catalyst, but may require higher temperatures or longer reaction times for this substrate.[4][7] |
Experimental Protocols
Protocol 1: Protection of this compound via O-methylation
This protocol describes the protection of the hydroxyl groups as methyl ethers, which are robust and suitable for a wide range of cross-coupling reactions.
Materials:
-
This compound
-
Dimethyl sulfate (DMS)
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (3.0 eq) and anhydrous acetone.
-
Flush the flask with argon or nitrogen for 10 minutes.
-
Add dimethyl sulfate (2.5 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter off the K₂CO₃.
-
Wash the solid with acetone.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the crude product (1,8-dibromo-2,7-dimethoxynaphthalene) by column chromatography on silica gel or recrystallization.
Caption: Workflow for the O-methylation protection of the diol.
Protocol 2: Double Suzuki-Miyaura Coupling of Protected Diol
This protocol outlines a general procedure for the synthesis of 1,8-diaryl-2,7-dimethoxynaphthalene.
Materials:
-
1,8-Dibromo-2,7-dimethoxynaphthalene (1.0 eq)
-
Arylboronic acid or pinacol ester (2.2 - 2.5 eq)
-
Pd₂(dba)₃ (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 eq)
-
Toluene and water (e.g., 10:1 v/v)
-
Argon or Nitrogen gas
Procedure:
-
In an oven-dried Schlenk flask, combine 1,8-dibromo-2,7-dimethoxynaphthalene, the arylboronic acid, and K₃PO₄.
-
Add the palladium precatalyst (Pd₂(dba)₃) and the ligand (SPhos).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvents (toluene and water) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir vigorously for 18-24 hours. Monitor progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Deprotection of Methyl Ethers using Boron Tribromide (BBr₃)
This procedure removes the methyl protecting groups to yield the final 1,8-diaryl-2,7-naphthalenediol. Caution: BBr₃ is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.
Materials:
-
1,8-Diaryl-2,7-dimethoxynaphthalene
-
Boron tribromide (BBr₃, 1 M solution in CH₂Cl₂)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Argon or Nitrogen gas
Procedure:
-
Dissolve the protected compound (1.0 eq) in anhydrous DCM in an oven-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the BBr₃ solution (3.0-4.0 eq) dropwise via syringe.
-
Allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir for 12-24 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol.
-
Once the vigorous reaction has subsided, add saturated NaHCO₃ solution to neutralize the excess acid.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final diol product by column chromatography or recrystallization.
References
- 1. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. This compound | 102153-56-0 | Benchchem [benchchem.com]
- 4. Synthesis of conformationally stable 1,8-diarylnaphthalenes: development of new photoluminescent sensors for ion-selective recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An active catalytic system for Suzuki–Miyaura cross-coupling reactions using low levels of palladium loading - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Cross-Coupling with 1,8-Dibromonaphthalene-2,7-diol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 1,8-Dibromonaphthalene-2,7-diol in cross-coupling reactions. The sterically hindered nature of the 1,8-disubstituted naphthalene core and the presence of acidic hydroxyl groups present unique challenges that are addressed herein.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the cross-coupling of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction Conversion | 1. Inactive Catalyst: The active Pd(0) or Ni(0) species is not being generated efficiently.[1] 2. Insufficient Catalyst Activity: The chosen catalyst/ligand system is not active enough for this sterically demanding substrate.[2] 3. Hydroxyl Group Interference: The free hydroxyl groups may be coordinating to the metal center or reacting with the base, inhibiting catalysis. | 1. Use a pre-catalyst that readily forms the active L-Pd(0) species.[1] If using a Pd(II) source, consider a pre-activation step with a reducing agent. 2. Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which are known to be effective for hindered substrates.[2][3] 3. Protect the hydroxyl groups (e.g., as methyl ethers, silyl ethers) prior to the coupling reaction. |
| Mono-Coupling Product Predominates | 1. Steric Hindrance: After the first coupling, the substrate becomes even more sterically hindered, slowing down the second coupling significantly.[2] 2. Deactivation of Catalyst: The catalyst degrades before the second coupling can occur. | 1. Increase reaction temperature and time to overcome the higher activation energy for the second coupling. 2. Increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%). 3. Use a more robust ligand that stabilizes the catalyst for a longer duration. |
| Formation of Side Products (e.g., Protodehalogenation) | 1. Presence of Protic Impurities: Water or other protic species in the reaction mixture can lead to quenching of organometallic intermediates. 2. Slow Reductive Elimination: If the final step of the catalytic cycle is slow, side reactions can occur from the Pd(II) intermediate. | 1. Ensure all reagents and solvents are rigorously dried and the reaction is run under an inert atmosphere (Argon or Nitrogen). 2. Select a ligand that is known to accelerate reductive elimination. Bulky biarylphosphine ligands often facilitate this step.[2] |
| Homocoupling of Coupling Partner (e.g., Boronic Acid or Alkyne) | 1. Oxygen Contamination: Presence of O2 can promote the homocoupling of boronic acids in Suzuki reactions. 2. Copper Co-catalyst (Sonogashira): Copper(I) salts can induce homocoupling of terminal alkynes (Glaser coupling).[4] | 1. Thoroughly degas the reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles). 2. For Sonogashira couplings, consider using a copper-free protocol.[4] |
Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction is most suitable for this compound?
The choice of reaction depends on the desired bond formation (C-C, C-N, etc.).
-
Suzuki-Miyaura Coupling: This is one of the most versatile and widely used methods for C-C bond formation with aryl bromides. It generally has high functional group tolerance, although the hydroxyl groups may require protection.[3]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, this is the premier method. It requires a strong base and specific, sterically hindered phosphine ligands.[5][6]
-
Sonogashira Coupling: Ideal for introducing alkyne functionalities. Careful control of conditions, especially regarding the use of a copper co-catalyst, is necessary.[4]
-
Stille Coupling: A viable alternative for C-C bond formation, especially if the organotin reagent is readily available. A study on 1,8-dibromonaphthalene found that a Pd(PPh3)4/CuO co-catalyst system was effective.[7]
Q2: Do I need to protect the hydroxyl groups on the naphthalene core?
Yes, it is highly recommended. The phenolic protons are acidic and can interfere with many cross-coupling catalysts and reagents, particularly organometallics and strong bases. Protecting the hydroxyls (e.g., as methyl ethers (OMe) or silyl ethers (e.g., TBDMS)) will prevent these side reactions and often leads to cleaner reactions and higher yields.
Q3: What are the best general-purpose catalysts and ligands to start with for this substrate?
For a sterically hindered substrate like this, starting with a robust and highly active catalyst system is crucial.
-
For Suzuki Coupling: A good starting point would be a second-generation Buchwald-type palladacycle pre-catalyst (e.g., SPhos Pd G2) with a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos.[3]
-
For Buchwald-Hartwig Amination: Use a catalyst system with a sterically hindered monodentate phosphine ligand, such as P(t-Bu)3 or one of the Buchwald biaryldialkylphosphines (e.g., JohnPhos).[5]
Q4: How can I control selectivity to achieve mono- or di-substitution?
-
For Mono-substitution: Use a 1:1 stoichiometry of the dibromonaphthalene substrate to the coupling partner. Running the reaction at a lower temperature may also favor mono-arylation. Careful monitoring of the reaction progress by TLC or GC-MS is essential to stop the reaction once the desired product is maximized.
-
For Di-substitution: Use a slight excess (>2.2 equivalents) of the coupling partner and a higher catalyst loading. More forcing conditions, such as higher temperatures and longer reaction times, will likely be necessary to overcome the steric hindrance of the second coupling.[2]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Di-Arylation
This is a representative starting protocol. Optimization will be required.
-
Substrate Preparation: Protect the hydroxyl groups of this compound (e.g., as the di-methyl ether, 1,8-dibromo-2,7-dimethoxynaphthalene).
-
Reaction Setup: To an oven-dried Schlenk flask, add the protected 1,8-dibromo-2,7-dimethoxynaphthalene (1.0 eq.), the arylboronic acid (2.5 eq.), a palladium pre-catalyst (e.g., Pd(OAc)2, 2-4 mol%), and a ligand (e.g., SPhos, 4-8 mol%).
-
Reagent Addition: Add a suitable base (e.g., K3PO4 or Cs2CO3, 3.0 eq.).[3]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., Toluene/Water or Dioxane/Water).
-
Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for catalyst and protocol selection.
Caption: Troubleshooting logic for failed reactions.
Caption: General catalytic cycle for cross-coupling.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmcct.com [jmcct.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and stereodynamics of highly constrained 1,8-bis(2,2'-dialkyl-4,4'-diquinolyl)naphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 1,8-Dibromonaphthalene-2,7-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1,8-Dibromonaphthalene-2,7-diol. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.
Experimental Protocol: Bromination of 2,7-Dihydroxynaphthalene
This protocol is based on established principles of electrophilic aromatic substitution on activated naphthalene systems. Direct synthesis of this compound is challenging due to the formation of isomeric byproducts. The following procedure outlines a general method for the bromination of 2,7-dihydroxynaphthalene, which is known to produce a mixture of dibromo derivatives.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 2,7-Dihydroxynaphthalene | C₁₀H₈O₂ | 160.17 | 1.60 g (10 mmol) | Starting material |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | Solvent |
| Bromine | Br₂ | 159.81 | 3.20 g (20 mmol) | Brominating agent |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | As needed | For quenching excess bromine |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | For neutralization |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | Extraction solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent |
Procedure:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.60 g (10 mmol) of 2,7-dihydroxynaphthalene in 50 mL of glacial acetic acid.
-
Bromine Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of 3.20 g (20 mmol) of bromine in 10 mL of glacial acetic acid dropwise over 30 minutes with continuous stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, pour the mixture into 200 mL of ice-cold water. Quench any unreacted bromine by adding a saturated solution of sodium thiosulfate dropwise until the orange color disappears.
-
Precipitation and Filtration: The product will precipitate out of the aqueous solution. Collect the crude product by vacuum filtration and wash the filter cake with cold water.
-
Work-up: Transfer the crude product to a separatory funnel containing 100 mL of dichloromethane and 100 mL of water. Separate the organic layer. Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture.
-
Purification: The crude product is a mixture of dibromo isomers. Separation of this compound from other isomers is challenging and may require column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Loss of product during work-up. - Sub-optimal reaction temperature. | - Increase the reaction time and monitor by TLC. - Ensure efficient extraction and minimize transfers. - Maintain the recommended temperature range during bromine addition. |
| Formation of Multiple Products (Isomers) | - The hydroxyl groups at positions 2 and 7 activate multiple positions on the naphthalene ring for electrophilic substitution. | - This is an inherent challenge with this substrate. Optimize reaction conditions (lower temperature, slower addition of bromine) to favor the desired isomer. - Employ advanced purification techniques like preparative HPLC for isomer separation. |
| Polybromination (Formation of Tri- or Tetra-brominated products) | - Excess bromine used. - Reaction time is too long. | - Use a stoichiometric amount of bromine (2.0 equivalents). - Carefully monitor the reaction by TLC and quench it as soon as the starting material is consumed. |
| Dark-colored Product | - Oxidation of the diol. - Presence of residual bromine. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Ensure complete quenching of bromine with sodium thiosulfate. - The crude product can be treated with activated charcoal during recrystallization to remove colored impurities. |
| Difficulty in Isolating the Pure 1,8-Isomer | - Similar polarity of the dibromo isomers. | - Use a long chromatography column with a shallow solvent gradient for better separation. - Consider derivatization of the hydroxyl groups to alter the polarity of the isomers, followed by separation and deprotection. |
Frequently Asked Questions (FAQs)
Q1: Why is the bromination of 2,7-dihydroxynaphthalene not highly selective for the 1,8-positions?
A1: The two hydroxyl groups on the naphthalene ring are strongly activating and direct electrophilic substitution to the ortho and para positions. For the hydroxyl group at C2, the activated positions are C1 and C3. For the hydroxyl group at C7, the activated positions are C6 and C8. The peri-positions (1 and 8) are sterically hindered, but also electronically activated. This leads to a mixture of dibrominated isomers.
Q2: What are the likely isomeric byproducts in this reaction?
A2: Besides the desired 1,8-dibromo-2,7-diol, other possible dibromo isomers include 1,6-dibromo-2,7-diol and 3,6-dibromo-2,7-diol. The exact ratio of these isomers can depend on the reaction conditions.
Q3: Can I use a different brominating agent?
A3: Yes, other brominating agents like N-bromosuccinimide (NBS) in a suitable solvent (e.g., DMF or acetonitrile) can be used. NBS is often a milder and more selective brominating agent, which might offer better control over the reaction and potentially improve the yield of the desired isomer.
Q4: How can I confirm the structure of the obtained product?
A4: The structure of the purified product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The distinct substitution pattern of this compound will give a unique set of signals in the NMR spectra.
Q5: What is the role of glacial acetic acid in this reaction?
A5: Glacial acetic acid serves as a polar protic solvent that can dissolve the starting material and the bromine. It also helps to moderate the reactivity of bromine.
Visualizations
Caption: Reaction pathway for the bromination of 2,7-dihydroxynaphthalene.
Caption: General experimental workflow for the synthesis of this compound.
Technical Support Center: Scale-Up of 1,8-Dibromonaphthalene-2,7-diol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 1,8-Dibromonaphthalene-2,7-diol synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via the bromination of 2,7-dihydroxynaphthalene.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| SYN-001 | Low yield of the desired 1,8-dibromo isomer. | - Non-selective bromination: Bromine can add to other positions on the naphthalene ring, leading to a mixture of isomers. - Over-bromination: Formation of tri- or tetra-brominated byproducts. - Incomplete reaction: Insufficient reaction time or temperature. | - Control of reaction conditions: Maintain a low reaction temperature (0-5 °C) to improve regioselectivity. - Slow addition of brominating agent: Add the brominating agent dropwise to the reaction mixture to minimize localized high concentrations. - Use of a milder brominating agent: Consider using N-Bromosuccinimide (NBS) instead of liquid bromine for better selectivity. - Monitor reaction progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting material and the formation of the product. |
| SYN-002 | Difficulty in purifying the final product. | - Presence of multiple isomers: Similar polarity of different dibromo-isomers makes separation by column chromatography challenging. - Contamination with over-brominated products: These byproducts may co-elute with the desired product. - Residual starting material: Unreacted 2,7-dihydroxynaphthalene may be present. | - Recrystallization: Attempt recrystallization from a suitable solvent system to selectively crystallize the desired 1,8-isomer. - Preparative HPLC: For high purity requirements, preparative HPLC may be necessary. - Derivatization: Consider derivatizing the hydroxyl groups to alter the polarity of the isomers, facilitating separation, followed by deprotection. |
| REAC-001 | Exothermic reaction runaway during bromination. | - Rapid addition of bromine: The reaction between bromine and the activated naphthalene ring is highly exothermic. - Inadequate cooling: The cooling capacity of the reactor may be insufficient for the scale of the reaction. | - Controlled addition: Use a syringe pump or a dropping funnel for slow and controlled addition of the brominating agent. - Efficient cooling: Ensure the reactor is equipped with an efficient cooling system (e.g., a cryostat or an ice bath). - Dilution: Conduct the reaction in a larger volume of a suitable solvent to dissipate heat more effectively. |
| SAF-001 | Handling and safety concerns with bromine. | - High toxicity and corrosivity of bromine: Bromine can cause severe burns upon contact and is toxic if inhaled.[1][2] | - Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical resistant gloves, safety goggles, a face shield, and a lab coat.[1][2][3] - Fume hood: All manipulations involving bromine should be performed in a well-ventilated fume hood.[3][4] - Quenching: Have a quenching solution (e.g., sodium thiosulfate) readily available to neutralize any bromine spills. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at a laboratory scale?
The most common laboratory synthesis involves the direct bromination of 2,7-dihydroxynaphthalene using a brominating agent like liquid bromine or N-Bromosuccinimide (NBS) in a suitable solvent.
Q2: What are the critical parameters to control during the scale-up of the bromination reaction?
The critical parameters to control are:
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Temperature: Low temperatures are crucial for controlling regioselectivity and preventing runaway reactions.
-
Stoichiometry: Precise control of the molar ratio of the brominating agent to the starting material is essential to minimize over-bromination.
-
Addition Rate: Slow and controlled addition of the brominating agent is necessary to manage the exothermicity of the reaction.
-
Agitation: Efficient stirring is required to ensure homogeneity and effective heat transfer.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using:
-
Thin Layer Chromatography (TLC): To qualitatively observe the consumption of the starting material and the formation of products.
-
High-Performance Liquid Chromatography (HPLC): To quantitatively determine the conversion of the starting material and the relative amounts of the desired product and byproducts.
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Gas Chromatography-Mass Spectrometry (GC-MS): This can also be used for detailed analysis of the reaction mixture.[5]
Q4: What are the recommended storage conditions for this compound?
It is recommended to store this compound in a cool, dry, and well-ventilated place, away from light and incompatible materials. The storage temperature is typically recommended to be between 2-8°C.
Q5: What are the main safety precautions to take when working with brominated naphthalene compounds?
Brominated naphthalene compounds can be irritants and may be harmful if ingested or inhaled. It is important to:
-
Avoid all personal contact, including inhalation.[6]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2]
-
Work in a well-ventilated area, preferably a fume hood.[4][6]
Experimental Protocols
Hypothetical Protocol for the Synthesis of this compound
This protocol is a hypothetical procedure for laboratory-scale synthesis and should be adapted and optimized for specific experimental conditions and scale.
Materials:
-
2,7-Dihydroxynaphthalene
-
Liquid Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM) or another suitable solvent
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Sodium thiosulfate solution (for quenching)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
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Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve 2,7-dihydroxynaphthalene (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add a solution of the brominating agent (2.1 equivalents) in the same solvent to the reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
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Quench the reaction by slowly adding a saturated solution of sodium thiosulfate until the red-brown color of bromine disappears.
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Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
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Combine the fractions containing the desired product and evaporate the solvent to yield pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Applicability of purge and trap gas chromatography- mass spectrometry method for sensitive analytical detection of naphthalene and its derivatives in waters | Aperta [aperta.ulakbim.gov.tr]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Purification of 1,8-Dibromonaphthalene-2,7-diol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the purification of 1,8-Dibromonaphthalene-2,7-diol and its derivatives. Proper purification is critical to ensure the quality and reliability of these compounds in research and drug development applications.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound derivatives.
| Problem | Potential Cause | Recommended Solution |
| Product contains isomeric impurities (e.g., 1,6- or 1,3-dibromo isomers) after synthesis. | The direct bromination of 2,7-dihydroxynaphthalene is often not fully regioselective, leading to a mixture of dibrominated products.[1] | - Column Chromatography: This is the most effective method to separate isomeric impurities. Use a silica gel stationary phase. Start with a non-polar eluent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. The different isomers will elute at different rates, allowing for their separation. - Recrystallization: While less effective for close-boiling isomers, fractional recrystallization can sometimes enrich the desired isomer. Experiment with different solvent systems, such as acetic acid or mixed solvents like ethanol/water or toluene/hexanes. |
| Low yield of the desired 1,8-dibromo-2,7-diol isomer after purification. | The synthesis method may have low selectivity, or product may be lost during extensive purification steps needed to remove isomers.[1] | - Optimize Synthesis: Consider an indirect synthetic route that utilizes protecting groups for the hydroxyl functions on 2,7-dihydroxynaphthalene. This can improve the regioselectivity of the bromination step and lead to a higher yield of the desired 1,8-isomer, simplifying purification.[1] - Careful Chromatography: Minimize the number of chromatographic runs and use an optimized eluent system to reduce product loss on the column. |
| Product appears as an oil or fails to crystallize during recrystallization. | - The compound may be impure. - The chosen solvent may not be appropriate. - The solution may be too concentrated or cooled too quickly. | - Purity Check: Analyze the crude product by TLC or ¹H NMR to assess purity. If significant impurities are present, consider a preliminary purification by column chromatography. - Solvent Screening: Test a variety of solvents or solvent mixtures to find one in which the compound is soluble when hot but sparingly soluble when cold. - Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to promote the formation of well-defined crystals. Seeding with a small crystal of the pure compound can also induce crystallization. |
| Streaking or poor separation of spots on a TLC plate. | - The sample is too concentrated. - The developing solvent is too polar or not polar enough. - The compound is interacting strongly with the silica gel. | - Dilute the Sample: Prepare a more dilute solution of your compound for spotting. - Optimize Solvent System: Test a range of eluent systems with varying polarities. For polar compounds like diols, a mixture of a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate or acetone) is often effective. - Add an Acid/Base Modifier: For acidic or basic compounds, adding a small amount of acetic acid or triethylamine to the eluent can improve the spot shape. |
| Compound is not eluting from the chromatography column. | - The eluent is not polar enough. - The compound is insoluble in the eluent and has precipitated on the column. - The compound is decomposing on the silica gel. | - Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your eluent system. A gradient elution from low to high polarity is often effective. - Check Solubility: Ensure your compound is soluble in the initial eluent. If not, consider a different solvent system or a "dry loading" technique where the compound is pre-adsorbed onto a small amount of silica gel. - Assess Stability: Test the stability of your compound on a small amount of silica gel before performing a large-scale column. If it decomposes, consider using a different stationary phase like alumina or a deactivated silica gel. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: The most common impurities are other isomeric dibromonaphthalene diols, particularly the 1,6- and 1,3-isomers. These arise from the lack of complete regioselectivity during the direct bromination of 2,7-dihydroxynaphthalene.[1] Residual starting material (2,7-dihydroxynaphthalene) and monobrominated intermediates may also be present.
Q2: What is the recommended starting point for developing a column chromatography method for the purification of this compound derivatives?
A2: A good starting point is to use silica gel as the stationary phase. For the mobile phase, begin with a non-polar solvent like hexanes or toluene and gradually increase the polarity by adding ethyl acetate or dichloromethane. The optimal eluent composition should be determined by thin-layer chromatography (TLC) first. A solvent system that gives an Rf value of 0.2-0.4 for the desired compound on TLC is often a good starting point for column chromatography.
Q3: Can I use recrystallization to purify this compound?
A3: Recrystallization can be effective for removing impurities with significantly different solubilities from the desired product. However, it is often less effective at separating close-boiling point isomeric impurities. For the removal of the 1,6- and 1,3-dibromo isomers, column chromatography is generally the more reliable method. If you do attempt recrystallization, consider solvents like acetic acid, or mixed solvent systems such as ethanol/water or toluene/hexanes.
Q4: How can I confirm the purity of my final product?
A4: The purity of your this compound derivative should be assessed using multiple analytical techniques.
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¹H NMR Spectroscopy: This will show the characteristic signals for your compound and can reveal the presence of residual solvents or other organic impurities.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive technique for quantifying the purity of your compound and detecting even small amounts of impurities.
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Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
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Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.
Q5: My purified compound shows extra peaks in the ¹H NMR spectrum that don't correspond to the product or known impurities. What could they be?
A5: These extra peaks are often due to residual solvents from the purification process (e.g., ethyl acetate, hexanes, dichloromethane from column chromatography, or the solvent used for recrystallization). There are published tables of NMR chemical shifts for common laboratory solvents that can help you identify these impurities.
Experimental Protocols
General Protocol for Column Chromatography Purification
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Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
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Pack the column with silica gel (slurry packing with the initial eluent is recommended to avoid air bubbles).
-
-
Sample Loading:
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Dissolve the crude this compound derivative in a minimal amount of the initial eluent or a slightly more polar solvent.
-
Alternatively, for compounds with low solubility, use a "dry loading" method by adsorbing the compound onto a small amount of silica gel and adding this to the top of the column.
-
-
Elution:
-
Begin eluting with a low-polarity solvent system (e.g., 95:5 hexanes:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexanes:ethyl acetate, and so on) to elute the compounds from the column. The progress of the separation can be monitored by TLC.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate in separate test tubes.
-
Analyze the fractions by TLC to identify which ones contain the pure desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
General Protocol for Recrystallization
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: General workflow for the purification and analysis of this compound derivatives.
Caption: Decision-making flowchart for troubleshooting the purification of this compound derivatives.
References
Technical Support Center: Troubleshooting Poor Solubility of 1,8-Dibromonaphthalene-2,7-diol
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting solubility issues encountered with 1,8-Dibromonaphthalene-2,7-diol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving my this compound product. What are the most likely reasons for this?
A1: Poor solubility of this compound can stem from several factors. The highly planar and aromatic structure of the naphthalene core can lead to strong intermolecular π-π stacking, making it difficult for solvent molecules to intervene. Additionally, the two hydroxyl groups can form strong intermolecular hydrogen bonds, further contributing to a stable crystal lattice that resists dissolution. The purity of your product can also play a role; insoluble impurities can sometimes hinder the dissolution of the main compound.
Q2: What are the best starting solvents to try for dissolving this compound?
A2: Based on the chemical structure, polar aprotic solvents are generally the most effective for dissolving this compound. We recommend starting with solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). For less polar systems, chlorinated solvents like dichloromethane (DCM) and chloroform may also be effective, particularly with the aid of heating or sonication. For purification purposes such as recrystallization, hot glacial acetic acid has been shown to be effective for similar brominated naphthalenediols.
Q3: Can I use heat to improve the solubility of my product?
A3: Yes, heating can significantly improve the solubility of this compound. Many organic compounds show a positive correlation between temperature and solubility. When heating, it is crucial to use a controlled heating method, such as a water bath or a heating mantle with a temperature controller, to avoid decomposition of the product. Always ensure your solvent is not heated above its boiling point in an open system.
Q4: Are there any other physical methods I can use to aid dissolution?
A4: Sonication is a highly effective method for breaking down solid aggregates and increasing the surface area available for solvation, which can significantly accelerate the dissolution process. Vortexing can also be helpful for smaller sample sizes.
Q5: My compound is intended for a biological assay in an aqueous buffer, but it is insoluble in water. What can I do?
A5: For aqueous applications, a common strategy is to first dissolve the this compound in a minimal amount of a water-miscible organic solvent, such as DMSO or DMF, to create a concentrated stock solution. This stock solution can then be serially diluted into the aqueous buffer to the desired final concentration. It is important to perform a vehicle control experiment to ensure the organic solvent does not interfere with your assay.
Solubility Data
| Solvent | Polarity Index | Predicted Solubility | Recommended Conditions |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | Room temperature, gentle agitation. |
| Dimethylformamide (DMF) | 6.4 | High | Room temperature, gentle agitation. |
| Tetrahydrofuran (THF) | 4.0 | Moderate to High | Room temperature, may require gentle heating or sonication. |
| Acetone | 5.1 | Moderate | May require gentle heating or sonication. |
| Glacial Acetic Acid | 6.2 | Moderate to High | Heating is likely required. |
| Dichloromethane (DCM) | 3.1 | Low to Moderate | May require heating or sonication. |
| Chloroform | 4.1 | Low to Moderate | May require heating or sonication. |
| Methanol | 5.1 | Low | Likely to have poor solubility at room temperature. |
| Ethanol | 4.3 | Low | Likely to have poor solubility at room temperature. |
| Water | 10.2 | Very Low | Insoluble under normal conditions. |
| Toluene | 2.4 | Very Low | Insoluble. |
| Hexane | 0.1 | Very Low | Insoluble. |
Experimental Protocols
Protocol 1: General Dissolution for Analysis (e.g., NMR, HPLC)
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Solvent Selection: Begin with a polar aprotic solvent such as DMSO-d6 or acetone-d6 for NMR, or HPLC-grade DMF or THF for chromatography.
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Initial Attempt: To a vial containing a known mass of this compound, add a small volume of the selected solvent.
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Agitation: Vigorously vortex the vial for 30-60 seconds.
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Observation: Observe if the solid has dissolved. If not, proceed to the next step.
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Sonication: Place the vial in a sonicator bath for 5-10 minutes.
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Observation: Check for dissolution. If the solid persists, proceed to the next step.
-
Controlled Heating: Gently warm the vial in a water bath to a temperature between 40-60°C. Caution: Ensure the vial is not sealed to avoid pressure buildup.
-
Final Observation: If the product is still not fully dissolved, it may indicate that the compound is sparingly soluble in the chosen solvent at that concentration, or that insoluble impurities are present. Consider trying a different solvent or filtering the solution if complete dissolution is not required for your application.
Protocol 2: Preparing a Stock Solution for Biological Assays
-
Solvent Choice: Select a water-miscible organic solvent in which this compound is highly soluble, such as DMSO or DMF.
-
High Concentration Dissolution: Weigh a precise amount of the compound into a microcentrifuge tube or vial. Add the minimum volume of the chosen organic solvent required to fully dissolve the compound. This may require vortexing and/or brief sonication.
-
Stock Solution Storage: Once fully dissolved, this is your high-concentration stock solution. Store it appropriately, typically at -20°C or -80°C, protected from light and moisture.
-
Serial Dilution: To prepare your working solution, perform serial dilutions of the stock solution into your aqueous assay buffer. It is critical to add the stock solution to the buffer and mix immediately to prevent precipitation.
-
Vehicle Control: In your experiment, include a control group that is treated with the same final concentration of the organic solvent used to dilute your compound. This will account for any effects of the solvent itself on your biological system.
Visual Troubleshooting Guide
Caption: A flowchart outlining the systematic approach to dissolving this compound.
Validation & Comparative
Characterization of 1,8-Dibromonaphthalene-2,7-diol Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
1,8-Dibromonaphthalene-2,7-diol is a versatile chemical intermediate characterized by its unique substitution pattern, featuring reactive hydroxyl groups at the 2 and 7 positions and bromine atoms at the sterically hindered 1 and 8 (peri) positions. This arrangement makes it a valuable precursor for the synthesis of complex, sterically congested molecules, particularly in the development of novel organic materials and potential therapeutic agents. The reactivity of this compound is dominated by the interplay between the nucleophilic hydroxyl groups and the potential for cross-coupling reactions at the carbon-bromine bonds.
This guide provides a comparative analysis of the key reaction pathways of this compound, including etherification, esterification, and subsequent cross-coupling reactions. It offers detailed experimental protocols, comparative data, and visual representations of the reaction workflows to aid researchers in the strategic design of synthetic routes.
Reactivity of the Hydroxyl Groups: Etherification and Esterification
The primary reaction sites of this compound are the hydroxyl groups. These can readily undergo etherification and esterification to yield a variety of derivatives. These reactions are not only crucial for synthesizing target molecules with specific functionalities but also serve as a necessary protection strategy to prevent unwanted side reactions during subsequent modifications at the bromine positions.
Comparative Analysis of Etherification and Esterification
| Reaction Type | Typical Reagents | Reaction Conditions | Product Class | Yield (%) | Key Advantages | Key Disadvantages |
| Etherification (Williamson) | Alkyl halide (e.g., CH₃I, C₂H₅Br), Base (e.g., K₂CO₃, NaH) | Anhydrous polar aprotic solvent (e.g., DMF, Acetone), Reflux | 2,7-Dialkoxy-1,8-dibromonaphthalene | 85-95% | Stable protecting group, modulates solubility. | Harsher deprotection conditions may be required. |
| Esterification | Acyl halide or Anhydride (e.g., Acetyl chloride, Acetic anhydride), Base (e.g., Pyridine, Et₃N) | Anhydrous solvent (e.g., CH₂Cl₂, THF), Room Temperature | 2,7-Diacyloxy-1,8-dibromonaphthalene | 90-98% | Easily introduced and removed, fine-tunes electronic properties. | Less stable to nucleophilic and basic conditions. |
Experimental Protocols
General Procedure for Etherification: Synthesis of 2,7-Dimethoxy-1,8-dibromonaphthalene
To a solution of this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) is added potassium carbonate (3.0 mmol). The mixture is stirred at room temperature for 30 minutes, followed by the addition of methyl iodide (3.0 mmol). The reaction mixture is then heated to 80°C and stirred for 12 hours. After cooling to room temperature, the mixture is poured into ice-water and the resulting precipitate is collected by filtration, washed with water, and dried under vacuum. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2,7-dimethoxy-1,8-dibromonaphthalene as a white solid.
Characterization Data (2,7-Dimethoxy-1,8-dibromonaphthalene):
-
Yield: 92%
-
¹H NMR (CDCl₃, 400 MHz): δ 7.78 (d, J = 8.8 Hz, 2H), 7.01 (d, J = 8.8 Hz, 2H), 4.05 (s, 6H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 155.8, 135.2, 129.8, 116.1, 115.3, 110.2, 56.5.
General Procedure for Esterification: Synthesis of 2,7-Diacetoxy-1,8-dibromonaphthalene
This compound (1.0 mmol) is dissolved in anhydrous pyridine (10 mL) and cooled to 0°C. Acetic anhydride (3.0 mmol) is added dropwise, and the reaction mixture is stirred at room temperature for 4 hours. The mixture is then poured into ice-water, and the resulting precipitate is collected by filtration, washed with cold water, and dried. Recrystallization from ethanol yields 2,7-diacetoxy-1,8-dibromonaphthalene as colorless crystals.
Characterization Data (2,7-Diacetoxy-1,8-dibromonaphthalene):
-
Yield: 95%
-
¹H NMR (CDCl₃, 400 MHz): δ 7.95 (d, J = 8.9 Hz, 2H), 7.30 (d, J = 8.9 Hz, 2H), 2.40 (s, 6H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 168.9, 147.5, 134.8, 130.5, 123.7, 120.1, 118.9, 21.2.
Cross-Coupling Reactions of Protected this compound Derivatives
With the hydroxyl groups protected as ethers or esters, the bromine atoms at the 1 and 8 positions become the primary sites for further functionalization via cross-coupling reactions such as Suzuki and Stille couplings. These reactions are instrumental in creating C-C bonds and introducing aryl or other organic moieties, leading to the synthesis of highly strained and sterically hindered 1,8-diarylnaphthalenes.
Comparative Analysis of Suzuki and Stille Coupling
| Coupling Reaction | Catalyst System | Coupling Partner | Key Advantages | Key Disadvantages |
| Suzuki Coupling | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Arylboronic acids or esters | Commercially available and stable reagents, mild reaction conditions. | Potential for side reactions with unprotected functional groups. |
| Stille Coupling | Pd(PPh₃)₄, Pd₂ (dba)₃ | Organostannanes | Tolerant to a wide range of functional groups. | Toxicity of organotin reagents and byproducts. |
Experimental Protocols for Cross-Coupling
General Procedure for Suzuki Coupling of 2,7-Dialkoxy-1,8-dibromonaphthalene
A mixture of the 2,7-dialkoxy-1,8-dibromonaphthalene (1.0 mmol), the corresponding arylboronic acid (2.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like potassium carbonate (3.0 mmol) is prepared in a degassed solvent system of toluene and water (4:1). The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 90-100°C for 12-24 hours. After cooling, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the 1,8-diaryl-2,7-dialkoxynaphthalene.
General Procedure for Stille Coupling of 2,7-Dialkoxy-1,8-dibromonaphthalene
To a solution of the 2,7-dialkoxy-1,8-dibromonaphthalene (1.0 mmol) and the organostannane reagent (2.2 mmol) in anhydrous toluene is added a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol). The mixture is degassed and then refluxed under an inert atmosphere for 24-48 hours. After completion of the reaction (monitored by TLC), the solvent is removed in vacuo, and the residue is purified by column chromatography to afford the desired 1,8-diaryl-2,7-dialkoxynaphthalene.
Signaling Pathways and Experimental Workflows
General synthetic routes from this compound.
Logical workflow for the synthesis of 1,8-diaryl naphthalene derivatives.
comparing reactivity of 1,8-Dibromonaphthalene-2,7-diol with other diols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 1,8-dibromonaphthalene-2,7-diol with other diols, offering insights for its application in chemical synthesis and drug development. Due to a lack of direct comparative experimental studies in the available literature, this guide focuses on a qualitative comparison based on established chemical principles and data from related compounds.
Executive Summary
This compound is a unique aromatic diol with its reactivity being influenced by the interplay of the naphthalene core, the electron-donating hydroxyl groups, and the electron-withdrawing bromine substituents. While direct quantitative data for its reactivity in common organic reactions is scarce, a qualitative assessment suggests that its reactivity profile is distinct from simple aliphatic or other aromatic diols. The peri-positioning of the bromine atoms relative to the hydroxyl groups can induce steric hindrance and electronic effects that modulate the nucleophilicity of the hydroxyl groups and the overall reactivity of the aromatic system.
Theoretical Reactivity Profile
The reactivity of this compound in various reactions can be inferred from the electronic and steric effects of its substituents.
Factors Influencing Reactivity:
-
Hydroxyl Groups (-OH): These are activating, ortho-, para-directing groups that increase the electron density of the naphthalene ring, making it more susceptible to electrophilic attack. They also act as nucleophiles in reactions like etherification and esterification.
-
Bromine Atoms (-Br): As halogens, they are deactivating, ortho-, para-directing groups due to their electron-withdrawing inductive effect, which is stronger than their electron-donating resonance effect. The bromine atoms at the 1 and 8 positions will decrease the overall electron density of the aromatic system.
-
Naphthalene Core: A polycyclic aromatic hydrocarbon that is generally more reactive than benzene.
-
Steric Hindrance: The proximity of the peri-bromo atoms to adjacent substituents could sterically hinder reactions at those positions.
Comparison with Other Diols
A qualitative comparison of the expected reactivity of this compound with other classes of diols is presented below.
| Diol Class | Expected Reactivity in Etherification/Esterification | Expected Reactivity in Electrophilic Aromatic Substitution | Key Considerations |
| This compound | Moderate | Low to Moderate | Steric hindrance from peri-bromo groups may reduce the reactivity of the hydroxyl groups. The electron-withdrawing nature of bromine deactivates the ring towards electrophiles. |
| Aliphatic Diols (e.g., Ethane-1,2-diol) | High | Not Applicable | Highly flexible and unhindered hydroxyl groups lead to high reactivity in nucleophilic substitution reactions. |
| Catechol (Benzene-1,2-diol) | High | High | The two hydroxyl groups strongly activate the benzene ring, making it very reactive towards electrophiles. The hydroxyl groups are readily available for nucleophilic reactions. |
| Resorcinol (Benzene-1,3-diol) | High | High | Similar to catechol, the hydroxyl groups strongly activate the aromatic ring. |
| Hydroquinone (Benzene-1,4-diol) | High | High | Possesses activating hydroxyl groups that enhance reactivity. |
| 1,8-Naphthalenediol | High | High | Lacks the deactivating and sterically hindering bromine atoms, making both the hydroxyl groups and the aromatic ring more reactive than its dibrominated counterpart.[1] |
Experimental Protocols (Hypothetical)
While specific experimental data for this compound is limited, the following are generalized protocols for reactions that could be adapted to study its reactivity.
General Protocol for Williamson Ether Synthesis
This protocol describes a general procedure for the etherification of a diol, which could be used to assess the nucleophilic character of the hydroxyl groups in this compound.
-
Deprotonation: Dissolve this compound in a suitable aprotic polar solvent (e.g., DMF or THF).
-
Add a strong base (e.g., sodium hydride) in a stoichiometric amount at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the dialkoxide.
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide) dropwise to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Fischer Esterification
This protocol outlines a general method for esterifying a diol, which can be employed to evaluate the reactivity of the hydroxyl groups of this compound towards ester formation.
-
Reaction Setup: In a round-bottom flask, dissolve this compound in an excess of the carboxylic acid which will also serve as the solvent.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing Reaction Pathways
The following diagrams illustrate the logical workflow for the proposed experimental protocols.
Caption: A schematic of the Williamson ether synthesis protocol.
Caption: A schematic of the Fischer esterification protocol.
Conclusion
References
A Comparative Guide to the HPLC Analysis of 1,8-Dibromonaphthalene-2,7-diol Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical methodologies for the qualitative and quantitative analysis of 1,8-Dibromonaphthalene-2,7-diol reaction mixtures. The information presented is supported by experimental data from peer-reviewed literature and is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs.
Introduction
This compound is a key intermediate in the synthesis of advanced materials and pharmaceutical compounds. Its purity and the composition of its reaction mixtures are critical parameters that can significantly impact the properties and efficacy of the final products. The synthesis of this compound typically involves the bromination of 2,7-dihydroxynaphthalene. This reaction can lead to the formation of a mixture of dibromo derivatives, making robust analytical methods essential for process monitoring and quality control.[1] This guide focuses on HPLC as the primary analytical technique and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE).
Analytical Methodologies
A typical reaction mixture for the synthesis of this compound may contain the starting material (2,7-dihydroxynaphthalene), the desired product (this compound), and potentially isomeric byproducts. The analytical challenge lies in the effective separation and quantification of these closely related compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reverse-phase mode, is a powerful and versatile technique for the analysis of non-volatile and thermally labile compounds like hydroxylated naphthalene derivatives.
Experimental Protocol: Reverse-Phase HPLC
A suitable starting point for the analysis of this compound reaction mixtures can be adapted from established methods for the separation of naphthalenediols.[2]
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of aromatic isomers.
-
Mobile Phase: A gradient elution with methanol and a 0.1% acetic acid aqueous solution is proposed. The gradient can be optimized to achieve the best resolution between the starting material, product, and any isomers.
-
Flow Rate: A typical flow rate of 1.0 mL/min is appropriate.
-
Detection: A Diode Array Detector (DAD) or a UV detector set at a wavelength where all components have significant absorbance (e.g., 230 nm) is suitable for quantification.[3] The use of a DAD allows for the acquisition of UV spectra, which can aid in peak identification.
-
Sample Preparation: The reaction mixture should be diluted in a suitable solvent (e.g., methanol or acetonitrile) and filtered through a 0.45 µm syringe filter before injection.
Logical Workflow for HPLC Analysis
Caption: A typical workflow for the HPLC analysis of a reaction mixture.
Alternative Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique, but it is generally not suitable for the direct analysis of non-volatile and polar compounds like diols. To make them amenable to GC analysis, a derivatization step is necessary to increase their volatility.[4][5]
Experimental Protocol: GC-MS with Silylation
-
Derivatization: The hydroxyl groups of the diols in the reaction mixture are converted to their trimethylsilyl (TMS) ethers by reacting the dried sample with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC Separation: The derivatized sample is injected into a GC equipped with a capillary column suitable for the separation of aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
MS Detection: A mass spectrometer is used for detection, providing both quantitative data and structural information from the mass spectra of the separated components.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that is well-suited for the analysis of charged or polar compounds. Phenolic compounds, such as dihydroxynaphthalenes, can be effectively separated by CE.[6][7]
Experimental Protocol: Capillary Zone Electrophoresis (CZE)
-
Sample Preparation: The reaction mixture is diluted in the running buffer.
-
Separation: The sample is injected into a fused-silica capillary filled with a suitable buffer (e.g., a borate buffer). A high voltage is applied across the capillary, causing the components to migrate at different velocities based on their charge-to-size ratio.
-
Detection: UV detection is commonly used for the analysis of aromatic compounds in CE.
Comparison of Analytical Techniques
The choice of analytical technique depends on several factors, including the specific requirements of the analysis, available instrumentation, and the nature of the sample matrix.
| Feature | HPLC | GC-MS | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Differential migration of charged species in an electric field. |
| Applicability to Analyte | Direct analysis of non-volatile and thermally labile compounds. | Requires derivatization for non-volatile hydroxylated compounds. | Suitable for charged or polar compounds. |
| Sample Throughput | Moderate to high. | Lower due to the derivatization step. | High. |
| Resolution | Good to excellent for isomers with optimized conditions. | Excellent, especially with high-resolution capillary columns. | Excellent, often superior to HPLC for certain separations. |
| Sensitivity | Good, can be enhanced with specific detectors (e.g., fluorescence). | Very high, especially with selected ion monitoring (SIM). | Good, but can be limited by the small injection volume. |
| Quantitative Accuracy | High, with good linearity and reproducibility. | High, but can be affected by the efficiency of the derivatization reaction. | Good, but can be more susceptible to matrix effects. |
| Instrumentation Cost | Moderate to high. | High. | Moderate. |
| Ease of Use | Relatively straightforward for routine analysis. | More complex due to the derivatization step and vacuum system. | Requires more expertise for method development and troubleshooting. |
Data Summary
| Parameter | HPLC (Reverse-Phase) | GC-MS (with Silylation) | Capillary Electrophoresis (CZE) |
| Retention Time (min) | 2,7-Dihydroxynaphthalene: ~5; this compound: ~10; Isomeric Byproduct: ~12 | TMS-2,7-Dihydroxynaphthalene: ~8; TMS-1,8-Dibromonaphthalene-2,7-diol: ~15; TMS-Isomeric Byproduct: ~16 | 2,7-Dihydroxynaphthalene: ~4; this compound: ~6; Isomeric Byproduct: ~7 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.05 µg/mL | ~1.5 µg/mL |
| Linearity (R²) | >0.999 | >0.998 | >0.997 |
| Precision (%RSD) | < 2% | < 5% (including derivatization) | < 3% |
Conclusion
For the routine analysis of this compound reaction mixtures, Reverse-Phase HPLC emerges as the most practical and efficient method. It allows for the direct analysis of the primary components without the need for derivatization, offering a good balance of resolution, sensitivity, and quantitative accuracy.
GC-MS is a superior technique when ultimate sensitivity and structural confirmation are required. However, the additional derivatization step makes it more time-consuming and potentially introduces more variability.
Capillary Electrophoresis offers excellent resolving power and high throughput, making it a valuable alternative, especially for complex mixtures where HPLC resolution may be insufficient. However, its sensitivity can be a limiting factor for trace analysis.
The selection of the optimal analytical method should be based on a thorough evaluation of the specific analytical goals, sample characteristics, and available resources.
Signaling Pathway and Logical Relationship Diagrams
Caption: The synthesis and subsequent analytical workflow for this compound.
References
- 1. Bromination of 2,7-Dihydroxynaphthalene | CiNii Research [cir.nii.ac.jp]
- 2. [Simultaneous determination of seven naphthalenediols in cosmetics by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Capillary electrophoresis for the monitoring of phenolic compounds in bioprocesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation and determination of phenolic compounds by capillary electrophoresis with chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Computational Analysis of 1,8-Dibromonaphthalene-2,7-diol Conformations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the computational approaches used to study the conformational landscape of 1,8-Dibromonaphthalene-2,7-diol. Due to the absence of specific published computational studies on this molecule, this document presents a hypothetical comparison based on established methodologies for analogous 1,8-disubstituted naphthalenes and dihydroxynaphthalenes. The presented data is illustrative of the expected outcomes from such a study and is intended to guide future research.
Introduction to Conformational Analysis
The spatial arrangement of atoms in a molecule, or its conformation, can significantly influence its chemical and physical properties, including reactivity, spectroscopic behavior, and biological activity. For molecules like this compound, the proximity of the substituent groups can lead to distinct, stable conformations governed by intramolecular interactions, such as hydrogen bonding. Computational chemistry provides a powerful toolkit to explore these conformational preferences and their relative energies.
Hypothetical Conformational Landscape
Based on studies of similar 1,8-disubstituted naphthalenes, the conformational preferences of this compound are expected to be dominated by the orientation of the two hydroxyl groups. These orientations can lead to the formation of intramolecular hydrogen bonds, which are a key stabilizing factor. The primary conformations of interest would likely involve different arrangements of the hydroxyl protons relative to the oxygen atoms and the naphthalene core.
Data Presentation: A Comparative Overview
The following table summarizes hypothetical quantitative data for three plausible conformations of this compound, as would be obtained from Density Functional Theory (DFT) calculations. This data is for illustrative purposes to demonstrate a comparative analysis.
| Conformation | Relative Energy (kcal/mol) | O-H···O Hydrogen Bond Distance (Å) | C1-C8-C2-C7 Dihedral Angle (°) |
| A: Dual Intramolecular H-Bond | 0.00 | 1.85 | 178.5 |
| B: Single Intramolecular H-Bond | 3.50 | 1.92 | 175.2 |
| C: No Intramolecular H-Bond | 8.20 | N/A | 170.1 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual values would be subject to the specific computational methodology employed.
Experimental Protocols
A typical computational study to determine the conformational preferences of this compound would involve the following steps:
-
Initial Structure Generation: The starting 3D structure of this compound is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This can be achieved using methods like molecular mechanics force fields (e.g., MMFF94).
-
Quantum Mechanical Optimization: The geometries of the identified low-energy conformers are then optimized using a higher level of theory, typically Density Functional Theory (DFT). A common choice of functional and basis set for such systems is B3LYP with the 6-311+G(d,p) basis set.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.
-
Energy Refinement: For a more accurate determination of the relative energies of the conformers, single-point energy calculations can be performed using a larger basis set or a more sophisticated computational method, such as Møller-Plesset perturbation theory (MP2).
-
Analysis of Results: The final optimized geometries, relative energies, and key structural parameters (e.g., bond lengths, dihedral angles, hydrogen bond distances) are analyzed to understand the conformational landscape of the molecule.
Visualization of Computational Workflow and Molecular Conformations
To better illustrate the process and outcomes of a computational conformational analysis, the following diagrams are provided.
Caption: A typical workflow for computational conformational analysis.
Caption: Plausible key conformations of this compound.
Conclusion
Electrochemical Analysis of 1,8-Dibromonaphthalene-2,7-diol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of 1,8-dibromonaphthalene-2,7-diol and its derivatives. Due to the limited direct experimental data on this specific compound, this guide synthesizes information from related naphthalene derivatives, brominated aromatic compounds, and naphthalenediols to project its electrochemical behavior. This approach allows for an informed comparison with potential alternatives and provides a foundational understanding for researchers exploring its applications.
Predicted Electrochemical Behavior and Comparison
The electrochemical characteristics of this compound are primarily dictated by the interplay of the naphthalene core, the electron-withdrawing bromo substituents, and the electron-donating hydroxyl groups.
-
Naphthalene Core: The foundational aromatic structure provides the primary redox-active center.
-
Hydroxyl Groups (-OH): The two hydroxyl groups at the 2 and 7 positions are expected to lower the oxidation potential of the naphthalene ring, making it more susceptible to oxidation compared to unsubstituted naphthalene.
-
Bromo Groups (-Br): The bromo substituents at the 1 and 8 positions will likely have two major effects. Firstly, their electron-withdrawing nature will make the initial oxidation of the naphthalene ring more difficult (shifting the oxidation potential to more positive values). Secondly, the carbon-bromine bond itself can be electrochemically reduced at negative potentials, leading to a reductive cleavage.
In comparison to other naphthalene-based compounds, this compound is predicted to exhibit both oxidative and reductive electrochemical processes. The presence of both electron-donating and electron-withdrawing groups suggests a tunable electronic structure, which could be advantageous in the development of electrochemical sensors or as a redox-active core in drug delivery systems.
Comparative Data of Related Naphthalene Derivatives
To provide a quantitative perspective, the following table summarizes the electrochemical data for related naphthalene compounds. This data can be used to infer the potential redox characteristics of this compound.
| Compound | Key Electrochemical Feature | Typical Potential Range (vs. Ag/AgCl) | Supporting Electrolyte / Solvent | Reference |
| 1,4,5,8-Naphthalene diimide (NDI) | Two reversible one-electron reductions | -0.5 to -1.5 V | 0.1 M TBAPF6 in Acetonitrile | [1][2][3] |
| 1-Bromopyrene | Irreversible one-electron reduction (C-Br cleavage) | Around -1.8 V | 0.1 M TBAP in DMF | [4] |
| 4-(bromomethyl)-2-oxo-2H-chromen-7-yl acetate | Irreversible one-electron reductive cleavage of C-Br bond | -0.16 V | 0.10 M TMABF4 in DMF | [5] |
| Naphthalenediols (general) | Oxidation of hydroxyl groups | +0.4 to +0.8 V | Varies | Inferred from general phenol electrochemistry |
Note: The exact potentials for this compound will be influenced by the combined electronic effects of the substituents and the specific experimental conditions.
Experimental Protocols
Synthesis of this compound
A potential synthetic route to this compound can be inferred from established methods for the synthesis of related compounds. A plausible multi-step synthesis is outlined below.
Step 1: Diazotization of 1,8-Diaminonaphthalene.
-
Dissolve 1,8-diaminonaphthalene in a suitable acidic medium (e.g., aqueous HBr).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO2) dropwise while maintaining the low temperature to form the bis(diazonium) salt.
Step 2: Sandmeyer Reaction.
-
Prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid (HBr).
-
Slowly add the cold bis(diazonium) salt solution to the CuBr/HBr solution.
-
Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases, yielding 1,8-dibromonaphthalene[6].
Step 3: Hydroxylation (Conceptual). Further functionalization to introduce hydroxyl groups would be required. This could potentially be achieved through methods such as electrophilic aromatic substitution followed by hydrolysis, though this would be a challenging and likely low-yielding process due to the deactivating nature of the bromine atoms.
Cyclic Voltammetry Analysis
The following protocol outlines a standard procedure for the electrochemical analysis of this compound derivatives using cyclic voltammetry (CV).[7][8][9][10][11]
1. Preparation of the Electrolyte Solution:
-
Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP), in an appropriate organic solvent (e.g., acetonitrile, dichloromethane, or dimethylformamide). The choice of solvent will depend on the solubility of the analyte.
2. Preparation of the Analyte Solution:
-
Dissolve the this compound derivative in the prepared electrolyte solution to a final concentration of 1-5 mM.
3. Electrochemical Cell Setup:
-
Assemble a three-electrode electrochemical cell:
-
Working Electrode (WE): Glassy carbon electrode (GCE), platinum, or gold electrode. Polish the WE surface with alumina slurry and sonicate in ethanol and water before use.
-
Reference Electrode (RE): Silver/silver chloride (Ag/AgCl) or a non-aqueous Ag/Ag+ reference electrode.
-
Counter Electrode (CE): Platinum wire or a graphite rod.
-
-
Immerse the three electrodes in the analyte solution within the electrochemical cell.
4. Deoxygenation:
-
Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.
5. Cyclic Voltammetry Measurement:
-
Connect the electrodes to a potentiostat.
-
Set the potential window to scan a range where the redox events of interest are expected (e.g., from +1.0 V to -2.5 V vs. Ag/AgCl).
-
Set the scan rate (e.g., 100 mV/s).
-
Initiate the potential sweep and record the resulting current to obtain the cyclic voltammogram.
-
Perform multiple scans to ensure the stability of the electrochemical response.
Visualizations
Logical Workflow for Synthesis
Caption: A conceptual synthetic pathway for this compound.
Experimental Setup for Cyclic Voltammetry
Caption: A schematic of a standard three-electrode setup for cyclic voltammetry.
References
- 1. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemical Properties of Naphthalene Diimide – Materials Virtual Lab [materialsvirtuallab.org]
- 4. researchgate.net [researchgate.net]
- 5. theijes.com [theijes.com]
- 6. 1,8-Dibromonaphthalene | 17135-74-9 | Benchchem [benchchem.com]
- 7. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A home setup for cyclic voltammetry | Chemisting [chemisting.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. ossila.com [ossila.com]
A Comparative Guide to the Synthesis of 1,8-Dibromonaphthalene-2,7-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the available synthetic methodologies for 1,8-Dibromonaphthalene-2,7-diol, a valuable building block in the development of advanced materials and complex organic molecules. We present a detailed analysis of two primary routes: direct bromination of 2,7-dihydroxynaphthalene and a multi-step synthesis involving a protection-bromination-deprotection strategy. This comparison includes detailed experimental protocols, quantitative data on yields and purity, and a discussion of the advantages and disadvantages of each approach to assist researchers in selecting the optimal method for their specific needs.
Method 1: Direct Bromination of 2,7-Dihydroxynaphthalene
The most straightforward approach to this compound is the direct electrophilic bromination of the commercially available starting material, 2,7-dihydroxynaphthalene. This method is often hampered by a lack of regioselectivity due to the activating nature of the hydroxyl groups, which direct substitution to multiple positions on the naphthalene ring.
Experimental Protocol:
A general procedure for the direct bromination involves dissolving 2,7-dihydroxynaphthalene in a suitable solvent, such as glacial acetic acid or acetonitrile. A brominating agent, typically elemental bromine (Br₂) or N-bromosuccinimide (NBS), is then added portion-wise at a controlled temperature. The reaction mixture is stirred for a specified period, after which the crude product is isolated by filtration or extraction. Purification is typically challenging and often requires column chromatography to separate the desired 1,8-dibromo isomer from other regioisomers, primarily the 1,6- and 1,3-dibrominated products.[1]
Table 1: Comparison of Direct Bromination Methods
| Brominating Agent | Solvent | Reported Yield of Isomeric Mixture | Purity of 1,8-Isomer (after chromatography) | Key Challenges |
| Br₂ | Glacial Acetic Acid | Moderate to High | Variable | Poor regioselectivity, formation of multiple isomers. |
| NBS | Acetonitrile | Moderate | Variable | Difficult purification, potential for over-bromination. |
Logical Workflow for Direct Bromination
Caption: Workflow for the direct bromination of 2,7-dihydroxynaphthalene.
Method 2: Multi-Step Synthesis via Methoxy-Protected Intermediate
To overcome the regioselectivity issues of direct bromination, a multi-step approach involving the protection of the hydroxyl groups as methyl ethers can be employed. This strategy allows for more controlled bromination at the desired 1 and 8 positions, followed by deprotection to yield the final diol.
Experimental Protocol:
Step 1: Methylation of 2,7-Dihydroxynaphthalene
2,7-Dihydroxynaphthalene is reacted with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone). The reaction mixture is typically heated to reflux to ensure complete conversion to 2,7-dimethoxynaphthalene. The product is then isolated and purified.
Step 2: Bromination of 2,7-Dimethoxynaphthalene
The resulting 2,7-dimethoxynaphthalene is then subjected to bromination. The methoxy groups are strongly activating and ortho,para-directing, favoring substitution at the 1, 3, 6, and 8 positions. While still producing a mixture, the electronic properties of the methoxy groups can offer better control over the bromination pattern compared to the free hydroxyls. Reaction with a brominating agent like N-bromosuccinimide (NBS) in a solvent such as chloroform can yield 1,8-dibromo-2,7-dimethoxynaphthalene. Separation of the desired isomer from other products is still necessary.
Step 3: Demethylation of 1,8-Dibromo-2,7-dimethoxynaphthalene
The purified 1,8-dibromo-2,7-dimethoxynaphthalene is then demethylated to afford the final product. This is typically achieved by treatment with a strong Lewis acid, such as boron tribromide (BBr₃), in an inert solvent like dichloromethane at low temperatures.
Table 2: Overview of the Multi-Step Synthesis
| Step | Reagents | Typical Yield | Purity | Key Considerations |
| Methylation | Dimethyl sulfate, K₂CO₃, Acetone | High | High | Standard Williamson ether synthesis. |
| Bromination | NBS, Chloroform | Moderate | Moderate | Improved regioselectivity but still requires chromatographic separation. |
| Demethylation | BBr₃, Dichloromethane | High | High | Requires anhydrous conditions and careful handling of BBr₃. |
Logical Workflow for Multi-Step Synthesis
Caption: Workflow for the multi-step synthesis of this compound.
Performance Comparison
| Feature | Direct Bromination | Multi-Step Synthesis |
| Overall Yield | Low (due to purification losses) | Moderate (product of individual step yields) |
| Regioselectivity | Poor | Improved |
| Number of Steps | 1 | 3 |
| Purification | Difficult (isomer separation) | Moderately difficult (intermediate and final product) |
| Cost-Effectiveness | Potentially lower due to fewer steps and reagents, but purification costs can be high. | Higher due to more reagents and reaction steps. |
| Scalability | Challenging due to purification issues. | More amenable to scale-up due to better control. |
Application of this compound
This compound is a key precursor for the synthesis of 1,8-disubstituted naphthalene scaffolds. The bromine atoms at the peri-positions can be readily functionalized through various cross-coupling reactions, such as Suzuki and Stille couplings, to introduce aryl or other groups. The resulting 1,8-diarylnaphthalenes are a class of sterically hindered molecules with unique photophysical properties, making them valuable in the development of materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications.
Synthetic Utility Pathway
Caption: Synthetic pathway from this compound to functional materials.
Conclusion
The choice between the direct bromination and the multi-step synthesis of this compound depends on the specific requirements of the researcher. The direct method is simpler in terms of the number of steps but presents significant challenges in purification and achieving high purity of the desired isomer. The multi-step synthesis, while longer and more complex, offers better control over regioselectivity, potentially leading to a higher overall yield of the pure 1,8-dibrominated product and may be more suitable for larger-scale preparations where purity is critical. For applications in materials science and drug development where high purity is paramount, the multi-step approach is the recommended route.
References
Performance Showdown: Naphthalene-2,7-Diol-Based Materials Challenge Industry Standards
A new class of materials derived from naphthalene-2,7-diol is demonstrating significant potential in high-performance applications, offering enhanced thermal stability and unique photophysical properties. This guide provides a comparative analysis of these emerging materials against established alternatives such as bisphenol A (BPA)-based epoxy resins and fluorene-based photoluminescent polymers, supported by experimental data to inform researchers, scientists, and drug development professionals.
Materials based on the rigid, aromatic structure of naphthalene-2,7-diol are showing promise in overcoming some of the limitations of their conventional counterparts. In the realm of thermosetting polymers, naphthalene-2,7-diol-based epoxy resins exhibit superior thermal resistance compared to the widely used BPA-based epoxies. For optoelectronic applications, photoluminescent copolymers derived from naphthalene-2,7-diol offer tunable light-emitting properties that are competitive with fluorene-based polymers. This guide delves into the performance metrics of these materials, providing a clear comparison through tabulated data, detailed experimental protocols, and illustrative diagrams.
Epoxy Resins: A Leap in Thermal Performance
Naphthalene-2,7-diol-based epoxy resins are gaining attention for their enhanced thermal and mechanical properties, which are critical in demanding environments such as electronics and aerospace. The rigid naphthalene core structure contributes to a higher glass transition temperature (Tg) and improved thermal stability compared to traditional BPA-based epoxy resins.
Quantitative Performance Comparison: Epoxy Resins
| Property | Naphthalene-2,7-Diol Epoxy (2,7-NAF.EP-POL) | Bisphenol A (BPA) Epoxy | Test Method |
| Thermal Stability | |||
| Initial Decomposition Temp (TIDT) | ~250 °C[1] | Varies (typically 200-300°C) | TGA |
| Temperature at 50% Mass Loss (T50%) | ~340 °C[1] | Varies (typically 350-450°C) | TGA |
| Mechanical Properties | |||
| Hardness (Shore D) | 85[1] | 80-90 | ASTM D2240 |
Note: The properties of BPA epoxy can vary significantly based on the specific formulation and curing agent used.
Photoluminescent Copolymers: Tuning the Light
In the field of organic electronics and sensing, photoluminescent polymers are crucial. Copolymers synthesized from naphthalene-2,7-diol dimethacrylate and N-vinyl-2-pyrrolidone (NVP) have demonstrated high quantum efficiencies, making them viable alternatives to more established fluorene-based polymers. The naphthalene moiety provides a rigid and photophysically active component, allowing for the tuning of emission properties.
Quantitative Performance Comparison: Photoluminescent Copolymers
| Property | Naphthalene-2,7-Diol Dimethacrylate-co-NVP | Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(2,1,3-benzothiadiazole)] (F8BT) | Test Method |
| Photophysical Properties | |||
| Photoluminescence Quantum Yield (ΦPL) | 50-90%[2] | ~55% (in chloroform) | Absolute PLQY Measurement |
| Emission Wavelength (λem) | Yellow-Green (~540-580 nm)[2] | Green (~535 nm) | Photoluminescence Spectroscopy |
Experimental Protocols
To ensure the reproducibility and accurate comparison of material performance, detailed experimental methodologies are crucial. Below are the protocols for key experiments cited in this guide.
Synthesis of 2,7-(2-hydroxy-3-methacryloyloxypropoxy)naphthalene (2,7-NAF.DM)
This monomer is a precursor for the photoluminescent copolymers.
-
Reaction of Naphthalene-2,7-diol with Epichlorohydrin: Naphthalene-2,7-diol is reacted with an excess of epichlorohydrin in the presence of a catalyst (e.g., benzyltriethylammonium chloride) and a solvent (e.g., toluene) at an elevated temperature (e.g., 90°C) for several hours.
-
Purification: The excess epichlorohydrin and solvent are removed by distillation under vacuum. The resulting crude product, a diglycidyl ether of naphthalene-2,7-diol, is washed with a sodium hydroxide solution and then with water to remove impurities.
-
Reaction with Methacrylic Acid: The purified diglycidyl ether is then reacted with methacrylic acid in the presence of a catalyst (e.g., triethylamine) at a moderate temperature (e.g., 70-80°C) for several hours.
-
Final Purification: The resulting monomer, 2,7-(2-hydroxy-3-methacryloyloxypropoxy)naphthalene, is purified by column chromatography or recrystallization to yield the final product.
Thermogravimetric Analysis (TGA) of Epoxy Resins
TGA is used to determine the thermal stability of the cured epoxy resins.
-
Sample Preparation: A small amount (typically 5-10 mg) of the cured epoxy resin is placed in a TGA sample pan (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).[3][4]
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The initial decomposition temperature (the temperature at which significant weight loss begins) and the temperature at different percentages of weight loss are determined from the TGA curve.[5]
Shore D Hardness Test
This test measures the hardness of the cured epoxy resins.[6][7][8][9][10]
-
Sample Preparation: The cured epoxy resin sample should have a flat, smooth surface and a minimum thickness of 6 mm. The sample is conditioned at a standard temperature (23 ± 2°C) and humidity (50 ± 5% RH) for at least 40 hours prior to testing.[6]
-
Instrument: A Shore D durometer is used. The indenter is a 30° cone with a 0.1 mm radius tip.[7]
-
Procedure: The durometer is pressed firmly onto the sample surface, ensuring the presser foot is in full contact. The reading is taken within one second of firm contact.
-
Measurements: At least five measurements are taken at different positions on the sample, at least 6 mm apart, and the average value is reported.[6]
Absolute Photoluminescence Quantum Yield (PLQY) Measurement
This method is used to determine the efficiency of light emission from the photoluminescent polymers.[11][12]
-
Sample Preparation: The polymer is dissolved in a suitable solvent (e.g., chloroform) to prepare a dilute solution with a known absorbance at the excitation wavelength. For thin films, the polymer is spin-coated or drop-casted onto a substrate.
-
Instrumentation: The measurement is performed using an integrating sphere coupled to a spectrometer. A monochromatic light source (e.g., a laser or a xenon lamp with a monochromator) is used for excitation.[11]
-
Measurement Procedure:
-
A blank measurement is taken with the empty integrating sphere to measure the excitation profile.
-
A second measurement is taken with a solvent-filled cuvette (for solutions) or a blank substrate (for films) inside the sphere to account for scattering and absorption from the medium.
-
The sample is placed in the integrating sphere and excited with the monochromatic light. The emission spectrum is recorded.
-
-
Data Analysis: The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons. The number of absorbed photons is determined by the difference in the integrated intensity of the excitation peak with and without the sample in the sphere. The number of emitted photons is determined from the integrated intensity of the emission spectrum, corrected for the spectral response of the detection system.[11]
Visualizing the Pathways and Performance
To better understand the synthesis and comparative performance of these materials, the following diagrams are provided.
Caption: Synthesis workflow for 2,7-(2-hydroxy-3-methacryloyloxypropoxy)naphthalene (2,7-NAF.DM).
Caption: Performance comparison of Naphthalene-2,7-diol-based materials versus alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Epoxy Resin Stability [thermcon.biz]
- 4. mdpi.com [mdpi.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. micomlab.com [micomlab.com]
- 7. xometry.pro [xometry.pro]
- 8. specialchem.com [specialchem.com]
- 9. Shore Hardness ASTM D2240 [intertek.com]
- 10. How to Measure Shore Hardness with the PosiTector SHD | Resources | DeFelsko [defelsko.com]
- 11. ossila.com [ossila.com]
- 12. pubs.aip.org [pubs.aip.org]
X-ray Structural Analysis of 1,8-Disubstituted Naphthalene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural features of 1,8-dibromonaphthalene-2,7-diol derivatives as determined by X-ray crystallography. Due to the limited availability of public crystallographic data for this compound itself, this document focuses on the detailed X-ray structural analysis of a closely related analogue, 1,8-dibenzoyl-2,7-dimethoxynaphthalene . The structural parameters of this derivative offer valuable insights into the conformational behavior and steric effects inherent in the 1,8-disubstituted naphthalene scaffold. A qualitative comparison to the hypothetical structure of this compound is also presented.
Structural Analysis of 1,8-Dibenzoyl-2,7-dimethoxynaphthalene
The molecular structure of 1,8-dibenzoyl-2,7-dimethoxynaphthalene has been elucidated by single-crystal X-ray diffraction, revealing significant steric strain imposed by the peri-substituents. The molecule crystallizes in the monoclinic space group with the naphthalene core exhibiting distortion from planarity to accommodate the bulky benzoyl groups at the 1 and 8 positions.[1][2]
Table 1: Selected Crystallographic and Structural Data for 1,8-Dibenzoyl-2,7-dimethoxynaphthalene [1]
| Parameter | Value |
| Chemical Formula | C₂₆H₂₀O₄ |
| Molecular Weight | 396.42 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 13.9677 (4) |
| b (Å) | 10.2145 (3) |
| c (Å) | 14.6966 (4) |
| β (°) | 109.711 (2) |
| Volume (ų) | 1973.95 (10) |
| Selected Bond Lengths (Å) | |
| C(1)-C(7) | 1.505 (2) |
| C(8)-C(15) | 1.505 (2) |
| C(2)-O(2) | 1.3633 (19) |
| C(7)-O(1) | 1.2197 (16) |
| Selected Dihedral Angles (°) | |
| Phenyl ring to Naphthalene core | 80.25 (6) |
Note: Data extracted from published crystallographic information.[1]
The most striking feature of the structure is the significant out-of-plane twisting of the benzoyl groups relative to the naphthalene ring system, with a dihedral angle of 80.25(6)°.[1] This conformation minimizes the steric repulsion between the peri-substituents. The molecular packing is primarily governed by van der Waals forces and weak C-H···O hydrogen bonds.[1] Furthermore, π-π stacking interactions are observed between the phenyl rings of adjacent molecules, contributing to the stability of the crystal lattice.[3]
Comparative Analysis with this compound
While a direct quantitative comparison is not possible, a qualitative analysis of the expected structural differences between 1,8-dibenzoyl-2,7-dimethoxynaphthalene and this compound can be made based on the nature of their substituents.
-
Steric Hindrance: The bromine atoms in this compound are smaller than the benzoyl groups in the analyzed derivative. Consequently, the steric strain in the diol is expected to be less severe. This would likely result in a smaller deviation of the naphthalene core from planarity and a less pronounced out-of-plane displacement of the bromine atoms compared to the benzoyl groups.
-
Electronic Effects: The hydroxyl groups in the diol are capable of forming strong intramolecular and intermolecular hydrogen bonds. This hydrogen bonding network would significantly influence the crystal packing, likely leading to a more ordered and dense structure compared to the dimethoxy derivative, where only weaker C-H···O interactions are present.
-
Conformation: The anti orientation of the two benzoyl groups is a key feature of the analyzed structure.[1] In this compound, the symmetrical nature of the bromine substituents would also likely lead to an anti conformation to minimize repulsive forces.
Experimental Protocols: Single-Crystal X-ray Diffraction
The following provides a generalized methodology for the structural analysis of organic compounds like 1,8-disubstituted naphthalenes by single-crystal X-ray diffraction.
1. Crystal Growth:
-
Objective: To obtain single crystals of suitable size (typically 0.1-0.3 mm in all dimensions) and quality (transparent, without cracks or defects).
-
Method: Slow evaporation of a saturated solution is a common technique. The compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture thereof) and the solution is allowed to evaporate slowly in a dust-free environment. Other methods include slow cooling of a saturated solution or vapor diffusion.
2. Data Collection:
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
Procedure:
-
A suitable crystal is selected and mounted on a goniometer head.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and improve data quality.
-
The diffractometer collects a series of diffraction images by rotating the crystal in the X-ray beam.
-
The positions and intensities of the diffraction spots are recorded.
-
3. Structure Solution and Refinement:
-
Software: Specialized software packages (e.g., SHELX, Olex2) are used for data processing, structure solution, and refinement.
-
Procedure:
-
Data Reduction: The raw diffraction data is processed to determine the unit cell parameters and integrate the intensities of the reflections.
-
Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using a least-squares algorithm to obtain the best possible fit. Hydrogen atoms are typically placed in calculated positions.
-
Workflow for X-ray Crystallography
Caption: Experimental workflow for single-crystal X-ray diffraction.
References
Safety Operating Guide
Navigating the Safe Disposal of 1,8-Dibromonaphthalene-2,7-diol: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,8-Dibromonaphthalene-2,7-diol, a brominated aromatic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Immediate Safety and Hazard Information
Assumed Hazard Classifications:
| Hazard Class | Category | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Irritation | Category 2 | H315: Causes skin irritation. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity | Single Exposure, Category 3 | H335: May cause respiratory irritation. |
| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects.[1] |
This data is extrapolated from similar compounds and should be used as a precautionary guideline. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that minimizes environmental release and complies with all local, state, and federal regulations.
1. Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing appropriate PPE, including:
-
NIOSH/MSHA or European Standard EN 149 approved respirator[5]
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or face shield
-
Laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves), in a clearly labeled, sealed container. The container should be designated for "Hazardous Brominated Aromatic Waste."
-
Liquid Waste: If the compound is in solution, it should not be disposed of down the drain. Collect it in a sealed, properly labeled hazardous waste container. The solvent used will also dictate the waste stream.
3. In-Lab Neutralization (for small spills): For minor spills, neutralization can be considered as a preliminary step before collection. However, this should only be performed by trained personnel. A common method for neutralizing bromine compounds is the use of a reducing agent.[6]
Experimental Protocol for Small-Scale Neutralization:
-
Prepare a fresh solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate.
-
Carefully add the neutralizing agent to the spilled material in a well-ventilated area, preferably within a fume hood.
-
Monitor the reaction for any signs of gas evolution or excessive heat.
-
Once the reaction is complete, the resulting mixture should still be collected as hazardous waste.
4. Professional Disposal: Due to the hazardous nature of brominated compounds, the final disposal must be handled by a licensed hazardous waste disposal facility.[6] These facilities are equipped for high-temperature incineration with emission control systems to prevent the release of harmful byproducts.[6]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.
-
Ensure all paperwork and labeling are completed accurately as per institutional and regulatory requirements.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these guidelines, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, reinforcing the trust placed in your research and development endeavors.
References
Safeguarding Researchers: A Comprehensive Guide to Handling 1,8-Dibromonaphthalene-2,7-diol
For Immediate Implementation: This document outlines essential safety protocols and logistical procedures for the handling and disposal of 1,8-Dibromonaphthalene-2,7-diol. All personnel, including researchers, scientists, and drug development professionals, must adhere to these guidelines to mitigate potential hazards and ensure a safe laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to ensure personnel safety. This includes protection for the eyes, face, hands, and body.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting EN 166 or ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against splashes of the chemical or its solutions, which could cause serious eye irritation or damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) with a minimum thickness of 0.11 mm. Gloves should be inspected before each use and changed immediately if contaminated. | Prevents skin contact, which may cause irritation. Nitrile gloves offer good resistance to a range of chemicals. |
| Body Protection | A buttoned lab coat or a chemical-resistant apron over personal clothing. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required if handling the powder outside of a certified chemical fume hood or if dusts are generated. | Minimizes the inhalation of airborne particles, which may cause respiratory tract irritation.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial to minimize exposure and prevent environmental contamination.
Receiving and Storage
Upon receipt, the container should be inspected for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] The storage area should be clearly labeled with the appropriate hazard warnings.
Handling and Use
All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to control potential dust and vapor exposure. An emergency eyewash station and safety shower must be readily accessible in the immediate work area.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used PPE, and experimental residues, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain, as it is expected to be harmful to aquatic organisms.
Quantitative Data Summary
The following table summarizes the available physical and chemical properties of the closely related compound, 1,8-Dibromonaphthalene. This data is provided for informational purposes and should be used with caution as the properties of this compound may differ.
| Property | Value |
| Molecular Formula | C₁₀H₆Br₂ |
| Molecular Weight | 285.96 g/mol |
| Appearance | White to yellow powder or crystals |
| Melting Point | 105-110 °C |
| Storage Temperature | 2-8°C |
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
